2-Chloroquinoline-7-carboxylic acid
Description
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Properties
IUPAC Name |
2-chloroquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYHAUFFRDHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Chloroquinoline-7-carboxylic acid" synthesis from 7-(ethoxycarbonyl)quinoline 1-oxide
An In-depth Technical Guide to the Synthesis of 2-Chloroquinoline-7-carboxylic acid from 7-(ethoxycarbonyl)quinoline 1-oxide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for converting 7-(ethoxycarbonyl)quinoline 1-oxide into this compound. This transformation is a key process for accessing a valuable building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and functionalized derivatives such as the target molecule are crucial for developing novel therapeutics.[1][2] This document details the underlying chemical principles, step-by-step experimental protocols, and the critical rationale behind the procedural choices for the two-step synthesis involving regioselective chlorination and subsequent saponification.
Introduction: The Significance of this compound
The quinoline core is a fundamental heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials.[3] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] Specifically, this compound serves as a versatile synthetic intermediate. The chlorine atom at the C2 position is an excellent leaving group, amenable to nucleophilic substitution, allowing for the introduction of various functional groups. The carboxylic acid moiety at the C7 position provides a handle for amide bond formation, esterification, or other derivatizations, making it an ideal scaffold for building more complex molecules and exploring structure-activity relationships in drug development programs.[5][6]
The synthesis of this key intermediate from 7-(ethoxycarbonyl)quinoline 1-oxide is an efficient route that leverages the unique reactivity of the quinoline N-oxide to achieve regioselective functionalization.
Synthetic Strategy: A Two-Step Approach
The conversion of 7-(ethoxycarbonyl)quinoline 1-oxide to this compound is efficiently achieved in two distinct synthetic steps:
-
Deoxygenative Chlorination: The quinoline N-oxide is first converted to the corresponding 2-chloroquinoline derivative. The N-oxide functionality activates the C2 position of the quinoline ring, facilitating a regioselective nucleophilic attack by a chloride source.
-
Ester Hydrolysis (Saponification): The ethyl ester group at the C7 position is then hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by an acidic workup.
This strategic sequence ensures high regioselectivity and yields a pure final product.
Mechanistic Insights and Experimental Rationale
Step 1: Regioselective C2-Chlorination
The introduction of a chlorine atom at the C2 position of the quinoline ring is directed by the N-oxide group. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), which also serves as a dehydrating agent to remove the oxygen from the N-oxide.
Causality Behind Experimental Choices:
-
Reagent Selection (POCl₃): Phosphorus oxychloride is a highly effective reagent for this type of transformation. It reacts with the N-oxide oxygen, forming a good leaving group. This activation step makes the C2 and C4 positions of the quinoline ring highly electrophilic and susceptible to nucleophilic attack.[7] While other reagents like sulfuryl chloride (SO₂Cl₂) or even Vilsmeier-Haack type reagents can be used, POCl₃ is often preferred for its reliability and efficiency in achieving deoxygenative chlorination.[8][9]
-
Regioselectivity: The C2 position is electronically favored for nucleophilic attack over the C4 position in many quinoline N-oxide systems. The resulting intermediate from C2 attack is often more stable. The presence of the electron-withdrawing ethoxycarbonyl group at C7 further influences the electronic distribution of the ring, reinforcing the preference for C2 substitution.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures (reflux) to ensure the reaction goes to completion. The use of a solvent like chloroform or performing the reaction in neat POCl₃ are common practices.
Step 2: Saponification of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a classic saponification reaction.
Causality Behind Experimental Choices:
-
Basic Hydrolysis: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to attack the electrophilic carbonyl carbon of the ester. This method is highly efficient and generally provides clean conversion.[10]
-
Solvent System: A mixture of an alcohol (e.g., ethanol) and water is typically used as the solvent. The alcohol helps to solubilize the organic substrate, while water is necessary for the hydrolysis reaction.
-
Acidic Workup: After the saponification is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl). This step protonates the carboxylate salt formed under basic conditions, precipitating the desired carboxylic acid product.[11] The pH is carefully adjusted to ensure complete protonation and maximize the yield of the isolated product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloroquinoline-7-carboxylate
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-(ethoxycarbonyl)quinoline 1-oxide (1.0 eq).
-
Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane) to afford pure ethyl 2-chloroquinoline-7-carboxylate.
Protocol 2: Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve ethyl 2-chloroquinoline-7-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum to yield the final product, this compound.
Data Presentation: Summary of Reaction Parameters
| Parameter | Step 1: Chlorination | Step 2: Saponification |
| Starting Material | 7-(ethoxycarbonyl)quinoline 1-oxide | Ethyl 2-chloroquinoline-7-carboxylate |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Sodium Hydroxide (NaOH), HCl |
| Solvent | Neat POCl₃ or Chloroform | Ethanol/Water |
| Temperature | 105-110 °C | 80-90 °C |
| Reaction Time | 3-4 hours | 2-3 hours |
| Typical Yield | 85-95% | 90-98% |
| Product Purity | >95% after purification | >98% after precipitation |
Visualizations
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound from 7-(ethoxycarbonyl)quinoline 1-oxide. By understanding the underlying mechanisms of N-oxide activation and ester hydrolysis, researchers can confidently execute this procedure. The resulting product is a highly valuable intermediate, poised for further elaboration in the pursuit of novel chemical entities for drug discovery and materials science applications.
References
- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
- Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- PubMed Central (PMC). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.
- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
- Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid.
- Organic Chemistry Portal. Synthesis of quinolines.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Google Patents. Novel preparation method of quinoline n-oxide derivative with amide group.
- ResearchGate. (2025, August 6). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- International Journal of Chemical Studies. (2021, December 26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties.
- PMC - NIH. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinoline-7-carboxylic acid
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. From the historical significance of quinine in combating malaria to the development of modern anticancer and antimicrobial drugs, quinoline derivatives continue to be a fertile ground for innovation. The precise physicochemical properties of these molecules are paramount, dictating their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their interaction with biological targets. This guide focuses on a specific, yet under-documented member of this family: 2-Chloroquinoline-7-carboxylic acid. While extensive experimental data for this particular isomer is scarce in publicly accessible literature, this guide aims to provide a comprehensive framework for its characterization. We will leverage data from its isomers, predictive models, and established analytical methodologies to offer researchers a robust starting point for their investigations.
Molecular Identity and Structural Features
This compound is a heterocyclic compound featuring a quinoline core. The key functional groups, a chloro group at the 2-position and a carboxylic acid at the 7-position, are crucial determinants of its chemical reactivity and physical properties.
Caption: Chemical structure of this compound.
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1092287-40-5[1][2][3] |
| Molecular Formula | C₁₀H₆ClNO₂[2][3] |
| Molecular Weight | 207.61 g/mol [2][3] |
| Canonical SMILES | C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O |
| InChI Key | Information not readily available |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is not widely published. Therefore, we present a combination of predicted properties for the target molecule alongside experimental and computed data for its isomers to provide a scientifically grounded estimation of its characteristics.
Table 2: Summary of Physicochemical Properties
| Property | This compound (Predicted/Estimated) | 2-Chloroquinoline-3-carboxylic acid (Experimental) | 2-Chloroquinoline-4-carboxylic acid (Experimental/Computed) |
| Melting Point (°C) | >200 (estimated) | 203-204[1] | Not available |
| Boiling Point (°C) | >400 (estimated, likely decomposes) | Not available | Not available |
| Aqueous Solubility | Sparingly soluble | Information not available | >31.1 µg/mL at pH 7.4[4] |
| LogP (Predicted) | ~2.5 - 3.0 | Information not available | 3.3 (Computed by PubChem)[4] |
| pKa (Predicted) | ~3.5 - 4.5 (Carboxylic Acid)~1.0 - 2.0 (Quinoline Nitrogen) | Information not available | Information not available |
Expert Insights: The high melting point is anticipated due to the rigid, planar structure of the quinoline core and the potential for strong intermolecular hydrogen bonding and π-π stacking interactions in the solid state. The solubility is expected to be low in neutral water but should increase significantly in alkaline solutions due to the deprotonation of the carboxylic acid. The predicted pKa of the carboxylic acid is in the typical range for aromatic carboxylic acids, while the quinoline nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and carboxylic acid groups.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), the exact position of which will be dependent on the solvent and concentration.[5]
-
¹³C NMR: The spectrum will display ten distinct signals for the carbon atoms. The carboxyl carbon is expected to resonate in the range of 165-175 ppm. The carbon atom attached to the chlorine (C2) will be significantly influenced by the halogen's electronegativity. Aromatic carbons will appear between 120-150 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by the following key absorptions:
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]
-
C=O Stretch: A strong, sharp absorption between 1680 and 1720 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[6]
-
C-O Stretch: A medium to strong band in the 1210-1320 cm⁻¹ region.[6]
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207 (for ³⁵Cl) and a smaller peak at m/z 209 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic for a monochlorinated compound. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[7]
Experimental Protocols for Physicochemical Characterization
For researchers aiming to experimentally determine the properties of this compound, the following standard protocols are recommended.
Caption: A generalized workflow for the physicochemical characterization of a novel compound.
Protocol for Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. It is straightforward and provides reliable data.
Methodology:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Protocol for pKa Determination (Potentiometric Titration)
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable functional groups by monitoring the pH change of a solution upon the addition of a titrant.
Methodology:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For more accurate results, derivative plots can be used to pinpoint the equivalence point.
Applications in Drug Discovery and Development
The 2-chloroquinoline scaffold is a versatile building block in medicinal chemistry. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives with modified properties. The carboxylic acid group at the 7-position can serve as a point for amide bond formation or as a key pharmacophoric feature for interacting with biological targets.
Derivatives of 7-chloroquinoline have shown promise in various therapeutic areas, including as antimalarial and antioxidant agents.[8] The 2-aryl-quinoline-4-carboxylic acid scaffold, for instance, has been investigated as a potential antileishmanial agent with favorable predicted pharmacokinetic properties.[9] It is plausible that this compound could serve as a valuable intermediate in the synthesis of novel compounds with similar or distinct biological activities.
Conclusion
This compound represents an intriguing but underexplored molecule within the pharmacologically significant quinoline family. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, drawing upon comparative data from its isomers and established scientific principles. The detailed experimental protocols offer a clear path for researchers to generate the empirical data needed to fully characterize this compound. A thorough understanding of these properties is the cornerstone for its potential application in the rational design and development of new therapeutic agents.
References
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PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. 2-chloro-3-quinolinecarboxylic acid. [Link]
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Appchem. This compound. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
SciSpace. 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. [Link]
-
Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]
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Spectroscopic Characterization of 2-Chloroquinoline-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic signature of 2-Chloroquinoline-7-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a complete, publicly available experimental dataset for this specific isomer is limited, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust predictive framework for its characterization. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary tools to identify and characterize this compound.
Molecular Structure and Key Features
This compound (C₁₀H₆ClNO₂) possesses a rigid heterocyclic core with two key functional groups that dictate its spectroscopic behavior: a carboxylic acid and a chloro-substituent on the quinoline framework. The precise positioning of these groups at the 2 and 7 positions, respectively, creates a unique electronic environment that will be reflected in its spectral data. The molecular weight of this compound is 207.61 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A standardized approach to acquiring high-quality NMR data is crucial for accurate structural assignment.
Figure 1: Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids as it can solubilize the compound and its acidic proton is readily observable.
-
Spectrometer Frequency: A higher field strength (e.g., 600 MHz) provides better signal dispersion, which is crucial for resolving the complex aromatic region of the quinoline ring system.
-
¹³C Scans: A larger number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons and the single carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and deshielding. |
| ~8.0 - 8.5 | doublet | 1H | H-8 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. |
| ~7.8 - 8.2 | doublet | 1H | H-4 | The position of this proton is influenced by the chloro- and nitro- groups, and it is expected to be in the downfield region of the aromatic protons. |
| ~7.6 - 7.9 | doublet | 1H | H-5 | This proton is part of the benzene ring of the quinoline system and its chemical shift will be influenced by the substituents on the other ring. |
| ~7.4 - 7.7 | doublet | 1H | H-6 | Similar to H-5, its chemical shift is influenced by the overall electronic structure of the quinoline ring. |
| ~7.2 - 7.5 | singlet | 1H | H-3 | This proton is on the pyridine ring and adjacent to the chloro-substituent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 175 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region. |
| ~145 - 155 | C-2 | This carbon is directly attached to the electronegative chlorine atom and the nitrogen atom of the quinoline ring, causing a significant downfield shift. |
| ~140 - 150 | C-8a | A quaternary carbon at the fusion of the two rings. |
| ~135 - 145 | C-7 | This carbon is attached to the carboxylic acid group. |
| ~125 - 135 | C-4a | Another quaternary carbon at the ring fusion. |
| ~120 - 130 | C-4, C-5, C-6, C-8 | These aromatic CH carbons will have distinct chemical shifts based on their position relative to the substituents. |
| ~115 - 125 | C-3 | The carbon adjacent to the chloro-substituted carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoline core.
Experimental Protocol: IR Data Acquisition
Figure 2: Workflow for acquiring an IR spectrum using an ATR accessory.
Causality in Experimental Choices:
-
Attenuated Total Reflectance (ATR): This is a common and convenient method for solid samples, requiring minimal sample preparation.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Intensity | Description |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[2] |
| ~3000-3100 | C-H stretch (Aromatic) | Medium | Stretching vibrations of the C-H bonds on the quinoline ring. |
| 1680-1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is a very prominent and reliable indicator of the carboxylic acid group. |
| 1500-1600 | C=C and C=N stretch (Aromatic) | Medium to Strong | Multiple bands are expected in this region corresponding to the vibrations of the quinoline ring system. |
| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong | This absorption is coupled with the O-H in-plane bending. |
| ~1000-1200 | C-Cl stretch | Medium to Strong | The carbon-chlorine stretching vibration. |
| 650-900 | C-H bend (Aromatic out-of-plane) | Medium to Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
Figure 3: A typical workflow for obtaining a mass spectrum via Electrospray Ionization.
Causality in Experimental Choices:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like carboxylic acids, often resulting in a prominent molecular ion peak with minimal fragmentation.
-
Positive and Negative Ion Modes: Running in both modes can provide complementary information. The positive mode will likely show the protonated molecule [M+H]⁺, while the negative mode will show the deprotonated molecule [M-H]⁻.
Predicted Mass Spectrum
| m/z (mass-to-charge ratio) | Ion | Description |
| 208.0165 | [M+H]⁺ | The protonated molecular ion. The presence of a peak at m/z 210.0136 with roughly one-third the intensity will confirm the presence of one chlorine atom due to the ³⁷Cl isotope. |
| 206.0019 | [M-H]⁻ | The deprotonated molecular ion. An accompanying peak at m/z 207.9990 for the ³⁷Cl isotope is also expected. |
| 162.0239 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for such compounds. |
| 127.0395 | [M-COOH-Cl]⁺ | Subsequent loss of the chlorine atom from the above fragment. |
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and Mass Spectrometry. This guide provides a comprehensive predictive framework for the expected spectral data based on fundamental principles and comparison with related structures. The detailed experimental protocols and interpretation guidelines herein should empower researchers in the unambiguous identification and further investigation of this and similar quinoline-based compounds, thereby accelerating research and development in their respective fields.
References
A comprehensive list of references will be compiled upon the acquisition of full experimental data for the target compound. The principles and comparative data used in this guide are based on standard spectroscopic textbooks and publicly available spectral databases for related compounds.
Sources
Solubility Profile of 2-Chloroquinoline-7-carboxylic acid: A Technical Guide for Researchers
Foreword: Navigating the Data Gap for 2-Chloroquinoline-7-carboxylic acid
For the drug development professional, understanding the solubility of a novel compound is a critical first step in its journey from the lab to the clinic. This compound, a substituted quinoline derivative, presents a unique profile of interest. However, a comprehensive, publicly available dataset on its solubility in common organic solvents is notably absent. This guide, therefore, moves beyond a simple recitation of data. Instead, it equips the researcher with the foundational knowledge and practical methodologies to confidently determine the solubility of this compound in their own laboratory settings. We will delve into the theoretical underpinnings of its expected solubility, provide a detailed experimental protocol for its determination, and offer insights into the nuances of this process.
Physicochemical Landscape of this compound
To predict the solubility of this compound, we must first understand its molecular architecture. The molecule is comprised of a quinoline ring system, a chloro substituent, and a carboxylic acid group.
-
The Quinoline Core: The parent compound, quinoline, is a heterocyclic aromatic compound that is generally soluble in a wide range of organic solvents.[1] This is due to its largely nonpolar bicyclic structure.
-
The Chloro Substituent: The presence of a chlorine atom increases the molecule's polarity and molecular weight, which can subtly influence its interactions with solvents.
-
The Carboxylic Acid Group: This is the most significant functional group influencing solubility. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule. This functional group suggests that the compound's solubility will be pH-dependent in aqueous solutions and that it will have favorable interactions with polar organic solvents.
A visual representation of the molecule's structure is provided below:
Figure 1: Chemical Structure of this compound.
Based on these structural features, a qualitative prediction of solubility can be made. The presence of the carboxylic acid group suggests that this compound will be more soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be lower.
Predicted Solubility in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the carboxylic acid group of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | The polarity of these solvents will facilitate the dissolution of the polar solute. The lack of a hydroxyl group may result in slightly lower solubility compared to protic solvents. |
| Nonpolar | Toluene, Hexane | Low | The significant difference in polarity between the solute and solvent will limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is intermediate, and they may be able to dissolve the compound to some extent. |
A Validated Experimental Protocol for Solubility Determination
The following protocol provides a robust method for determining the solubility of this compound. This method is designed to be self-validating by ensuring that equilibrium is reached and that the measurements are accurate.
Materials and Equipment
-
This compound (ensure purity is known)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for determining solubility is depicted below.
Figure 2: Experimental Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a vial. An amount that is clearly in excess of what is expected to dissolve should be used (e.g., 10-20 mg).
-
Add a precise volume of the chosen organic solvent to the vial (e.g., 1.0 mL).
-
Securely cap the vial.
-
Prepare triplicate samples for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended to ensure that equilibrium is reached. For some compounds and solvents, 48-72 hours may be necessary.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[2]
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by taking into account the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Purity of the Compound: Impurities can significantly alter the solubility of a compound. It is essential to use a well-characterized compound with a known purity.
-
Temperature: Solubility is temperature-dependent. Therefore, it is crucial to maintain a constant and accurately recorded temperature during the equilibration phase.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility. It is advisable to perform a time-to-equilibrium study to determine the optimal equilibration period.
-
Solid Form: The crystalline form (polymorph) of the compound can affect its solubility. Ensure that the solid form of the compound is consistent across all experiments.
Conclusion
References
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 966. Retrieved from [Link]
-
Wikipedia. (2023). Quinoline. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Structural Characterization of 2-Chloroquinoline-7-carboxylic acid
Introduction
2-Chloroquinoline-7-carboxylic acid is a substituted heterocyclic compound built upon a quinoline core. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the wide-ranging biological activities exhibited by quinoline derivatives. The precise arrangement of the chloro and carboxylic acid substituents on the quinoline ring dictates the molecule's physicochemical properties, reactivity, and potential for pharmacological interaction. Therefore, unambiguous structural characterization is a non-negotiable prerequisite for any meaningful research and development endeavor.
This guide provides a comprehensive overview of the essential analytical techniques employed to elucidate and confirm the structure of this compound. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, ensuring a thorough and validated characterization process.
Foundational Physicochemical Properties
A baseline understanding of a molecule's physical properties is the first step in its characterization. These properties are directly influenced by its structure. For this compound, the key identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1092287-30-3 | [1] |
The Integrated Workflow for Structural Elucidation
No single technique provides a complete structural picture. Instead, a multi-faceted approach is employed where the results from each analysis corroborate and build upon the others. This integrated workflow ensures the highest degree of confidence in the final structural assignment.
Caption: Integrated workflow for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
Causality Behind Experimental Choices: The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals. DMSO-d₆ is often chosen for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected Data: The aromatic region of the quinoline ring will display a series of signals. Based on the substitution pattern, we can predict the following:
-
The protons on the carboxylic acid-bearing ring (H5, H6, H8) and the chloro-substituted ring (H3, H4) will have distinct chemical shifts.
-
The carboxylic acid proton (-COOH) will appear as a broad singlet at a very downfield position (typically >10 ppm), which can exchange with D₂O.
| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| H3 | ~7.5 - 7.8 | Doublet (d) | Coupled to H4. |
| H4 | ~8.0 - 8.3 | Doublet (d) | Coupled to H3. |
| H5 | ~8.5 - 8.8 | Doublet (d) | Coupled to H6. Deshielded by proximity to nitrogen and C=O. |
| H6 | ~7.7 - 8.0 | Doublet of doublets (dd) | Coupled to H5 and H8. |
| H8 | ~8.1 - 8.4 | Singlet-like or narrow doublet (s/d) | Coupled to H6. |
| -COOH | >10 | Broad Singlet (br s) | Acidic proton, often broad due to hydrogen bonding and exchange. |
Note: These are estimated values based on known spectra of similar quinoline derivatives. Actual values may vary.[2][3][4]
Carbon (¹³C) NMR Spectroscopy
¹³C NMR reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.
Expected Data:
-
10 distinct signals are expected, corresponding to the 10 carbon atoms in the molecule.
-
The carboxylic acid carbonyl carbon (C=O) will be the most downfield signal, typically in the 165-175 ppm range.
-
The carbon bearing the chlorine atom (C2) will be significantly downfield due to the electronegativity of chlorine.
-
The remaining 8 carbons of the quinoline ring will appear in the aromatic region (approx. 120-150 ppm).
Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the frequency-domain spectrum.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the structure.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its elemental formula. Fragmentation patterns also offer valuable structural clues.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like carboxylic acids. It typically generates the protonated molecular ion [M+H]⁺ or deprotonated molecular ion [M-H]⁻ with minimal fragmentation, making it easy to determine the molecular weight.
Expected Data:
-
Molecular Ion Peak: In positive-ion ESI-MS, a strong signal at m/z 208.0163 corresponding to the [M+H]⁺ ion (C₁₀H₇ClNO₂⁺) is expected. The presence of a chlorine atom will be confirmed by an isotopic peak at m/z 210.0134 ([M+2+H]⁺) with an intensity approximately one-third of the main peak.
-
Key Fragments: Tandem MS (MS/MS) would likely show characteristic losses.[5][6][7]
-
Loss of CO₂ (44 Da) from the [M-H]⁻ ion.
-
Loss of H₂O (18 Da) or COOH (45 Da) from the [M+H]⁺ ion.
-
Experimental Protocol: LC-MS Analysis
Caption: General workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to purify it before it enters the mass spectrometer.
-
Ionization: The sample is introduced into an ESI source to generate gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and confirm the isotopic pattern for chlorine.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Data: The spectrum will be dominated by absorptions corresponding to the carboxylic acid and the substituted aromatic ring.[8][9][10]
| Functional Group | Bond | Expected Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, due to hydrogen bonding. |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong, sharp. |
| Aromatic Ring | C=C / C=N stretches | 1450-1600 | Multiple medium to strong bands. |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium intensity. |
| Chloroalkene | C-Cl stretch | 800-850 | Medium to weak. |
Experimental Protocol: FTIR Analysis (KBr Pellet)
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
-
Sample Preparation: Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Pellet Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Analysis: Correlate the observed absorption bands with known functional group frequencies.
X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray crystallography provides the absolute and unambiguous three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11][12][13]
Expected Data: While crystallographic data for the exact 7-carboxylic acid isomer is not publicly available, data for the closely related 2-Chloroquinoline-3-carboxylic acid provides an excellent proxy for the type of information obtained.[14][15] This analysis confirms the planar quinoline ring system and the relative orientation of the substituents.
| Parameter | Example Value (for 2-Chloroquinoline-3-carboxylic acid) |
| Crystal System | Orthorhombic |
| Space Group | P2nb |
| Unit Cell Dimensions | a = 5.8193 Å, b = 8.0689 Å, c = 18.1780 Å |
| Molecules per Unit Cell (Z) | 4 |
This technique would definitively confirm the substitution pattern as 2-chloro and 7-carboxy, distinguishing it from all other possible isomers.
Experimental Protocol: X-ray Crystallography
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth: Grow a high-quality single crystal of the compound, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer head and place it within an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using specialized software to yield a final, detailed 3D model of the molecule.
Safety and Handling
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Keep in a tightly sealed container in a cool, dry place.
Conclusion
The structural characterization of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy maps the atomic connectivity, Mass Spectrometry confirms the molecular weight and formula, and FTIR spectroscopy identifies the key functional groups. Finally, X-ray crystallography, when feasible, provides the ultimate, unambiguous 3D structural proof. By judiciously applying this suite of techniques, researchers can proceed with confidence in studies related to drug design, synthesis, and materials science.
References
-
ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). 2-Chloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
- Ishkov, Y. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4).
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroquinoline-5-carboxylic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]
-
Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity and Chemoselective Functionalization of 2-Chloroquinoline-7-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from antimalarial to anticancer.[1] The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of pharmacological properties. 2-Chloroquinoline-7-carboxylic acid is a particularly valuable building block, presenting two distinct and orthogonally reactive functional handles: a C2-chloro group susceptible to nucleophilic substitution and a C7-carboxylic acid ready for derivatization.
This guide provides a deep dive into the chemical personality of this molecule. It moves beyond simple reaction lists to explain the underlying principles governing the reactivity of each functional group. We will explore the mechanistic rationale behind experimental choices, enabling researchers to strategically and selectively manipulate this scaffold for the synthesis of complex molecular architectures in drug discovery and materials science.
Molecular Profile and Spectroscopic Fingerprint
A foundational understanding begins with the molecule's basic properties and how to confirm its identity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [2] |
| Molecular Weight | 207.62 g/mol | [2] |
| CAS Number | 885-04-1 | N/A |
| Appearance | Off-white to yellow solid | General Knowledge |
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆): The spectrum is expected to show distinct aromatic protons. The proton at C8 would likely be deshielded due to its proximity to the carboxylic acid. The carboxylic acid proton itself will appear as a broad singlet significantly downfield (>13 ppm).
-
¹³C NMR (DMSO-d₆): Key signals include the carbonyl carbon of the carboxylic acid (~167 ppm), the carbon bearing the chlorine (C2, ~150 ppm), and the other aromatic carbons spread across the 120-145 ppm range.
-
IR (KBr): Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).
Pillar 1: Reactivity of the C2-Chloro Group
The chlorine atom at the C2 position of the quinoline ring is not a typical aryl halide. Its reactivity is significantly enhanced by the electronic nature of the heterocyclic ring system.
Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The primary reaction pathway for the C2-chloro group is Nucleophilic Aromatic Substitution (SₙAr).[3] This is a two-step addition-elimination process distinct from Sₙ1 or Sₙ2 mechanisms.
-
Activation: The ring nitrogen at position 1 is strongly electron-withdrawing. This polarization reduces the electron density at the C2 and C4 positions, making them electrophilic and susceptible to attack by nucleophiles.[4]
-
Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
-
Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the net substitution of chlorine with the nucleophile.
The enhanced reactivity of 2-chloroquinolines over 4-chloroquinolines towards many nucleophiles is a well-documented phenomenon, making the C2 position a prime target for functionalization.[5]
Caption: General mechanism for SₙAr at the C2 position of a quinoline.
Common Transformations
-
Amination: Reaction with primary or secondary amines, often at elevated temperatures, yields 2-aminoquinoline derivatives. This is a cornerstone reaction in the synthesis of kinase inhibitors and other bioactive molecules.[6]
-
Hydrolysis: Treatment with strong base (e.g., NaOH) or acid under harsh conditions can replace the chlorine with a hydroxyl group, forming the corresponding 2-quinolone tautomer.[7]
-
Alkoxylation/Aryloxylation: Nucleophilic attack by alkoxides or phenoxides provides access to 2-ether derivatives.
-
Thiolation: Reaction with thiols or thiolate anions yields 2-thioether compounds.
-
Azide Substitution: Sodium azide can displace the chloride, installing a versatile azide group that can be used in "click" chemistry or reduced to an amine.[7]
Field-Proven Protocol: Synthesis of a 2-Anilino-quinoline-7-carboxylic acid
This protocol details a typical SₙAr amination. The self-validating nature of this process lies in the significant change in polarity from the starting material to the product, easily monitored by Thin Layer Chromatography (TLC), and the disappearance of the starting material upon completion.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and aniline (1.2 eq).
-
Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M.
-
Base (The "Why"): Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). Causality: The reaction generates HCl as a byproduct, which would protonate the aniline nucleophile, rendering it unreactive. The base is crucial to neutralize this acid and drive the reaction to completion.
-
Reaction: Heat the mixture to 120-140 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product should have a different Rf value than the starting material.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product may precipitate. Acidify with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid and any unreacted starting material, aiding precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, recrystallize from a suitable solvent like ethanol or purify by column chromatography.
Pillar 2: Reactivity of the C7-Carboxylic Acid Group
The carboxylic acid at C7 behaves classically, but its derivatization is paramount for creating amides, esters, and other functional groups common in pharmaceuticals. The central principle is the conversion of the hydroxyl group into a better leaving group.
Mechanism: Amide Bond Formation via Activated Intermediates
Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated".[8] Amide coupling reagents facilitate this by converting the hydroxyl into a good leaving group.
Caption: Workflow for amide bond formation using a coupling reagent.
Common Transformations
-
Amide Coupling: The most frequent reaction in medicinal chemistry.[8] A wide variety of primary and secondary amines can be coupled using standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or by converting the acid to an acyl chloride with SOCl₂ or (COCl)₂.[9]
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling reagents can form esters.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid to a primary alcohol (7-(hydroxymethyl)-2-chloroquinoline).
Field-Proven Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is a workhorse in drug discovery for its mild conditions and broad substrate scope. The inclusion of HOBt (Hydroxybenzotriazole) is a key experiential insight.
Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or Dichloromethane (DCM).
-
Reagent Addition (The "Why"):
-
Add HOBt (1.1 eq). Causality: HOBt serves two purposes: it acts as a catalyst and suppresses a major side reaction, racemization, if chiral amines or acids are used. It reacts with the initial activated species to form an HOBt active ester, which is more reactive and selective than the O-acylisourea intermediate from EDC alone.[9]
-
Add the desired amine (1.1 eq).
-
Add EDC hydrochloride (1.2 eq).
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (TEA) (1.0 eq per HCl salt) to liberate the free amine.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS, observing the consumption of the starting acid.
-
Workup: Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove excess amine and basic byproducts), saturated aqueous sodium bicarbonate (to remove HOBt and unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.
Pillar 3: Chemoselectivity - A Strategic Guide
With two reactive sites, the key to unlocking the potential of this compound is chemoselectivity. The choice of reagents and reaction conditions dictates which functional group reacts.
Caption: Decision tree for chemoselective functionalization.
Scenario 1: Targeting the Carboxylic Acid (High Selectivity)
To selectively form an amide or ester at C7, employ mild, neutral, or slightly basic conditions at room temperature.
-
Rationale: Standard amide coupling reagents like EDC or HATU are specifically designed to activate carboxylic acids and are not electrophilic or basic enough to promote SₙAr at the C2-chloro position under these conditions.[10] This pathway is generally the most straightforward and high-yielding for initial diversification.
-
Reaction of Choice: EDC/HOBt or HATU coupling.
Scenario 2: Targeting the Chloro Group (Requires More Consideration)
To selectively substitute the C2-chloro group, nucleophilic attack must be favored.
-
Rationale: This typically requires a potent nucleophile and thermal energy to overcome the activation barrier for the SₙAr reaction. However, the acidic proton of the C7-carboxylic acid can interfere by reacting with the basic nucleophile (e.g., an amine), forming a salt and reducing the nucleophile's effective concentration.
-
Strategy A (Direct Approach): Use a large excess of the nucleophile and base at high temperatures. This can brute-force the reaction to completion but may lead to side products and purification challenges.
-
Strategy B (Protection Strategy): A more elegant and often higher-yielding approach is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester via Fischer esterification). With the acidic proton masked, the SₙAr reaction at C2 can proceed cleanly. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if desired.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for molecular design. A deep understanding of the electronic factors governing the reactivity of its two functional groups empowers the synthetic chemist to make informed, logic-driven decisions. The C7-carboxylic acid is best addressed with modern coupling chemistry under mild conditions, while the C2-chloro group is activated for SₙAr reactions that typically require more forcing conditions. By mastering the principles of chemoselectivity outlined in this guide—choosing the right reagents, conditions, and protection strategies—researchers can efficiently and predictably navigate the synthesis of novel quinoline derivatives, accelerating the journey from a simple building block to a complex, high-value molecule.
References
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De Kimpe, N., & Verhé, R. (1980). The Chemistry of Quinolines. Chemical Reviews, 80(2), 113-148. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8035-8079. Available from: [Link]
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Journal of Organic Chemistry. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications. Available from: [Link]
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Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of "2-Chloroquinoline-7-carboxylic acid" Derivatives for Biological Screening
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] The unique electronic properties and the ability of the quinoline nucleus to intercalate with DNA and inhibit key enzymes make it a cornerstone for the development of novel therapeutics.[1]
This guide focuses on the synthesis and biological evaluation of derivatives of "2-Chloroquinoline-7-carboxylic acid," a versatile building block for creating diverse chemical libraries. The presence of a chloro group at the 2-position and a carboxylic acid at the 7-position offers two distinct and reactive handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The 2-chloro position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a variety of amides, esters, and other functional groups.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing synthetic strategies, step-by-step protocols, and methodologies for biological screening.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a critical first step. While several methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Combes reactions, a practical approach for this specific isomer involves a multi-step sequence starting from a readily available substituted aniline.[2][3][4][5] A plausible and efficient route is the Combes quinoline synthesis, followed by functional group manipulation.[2][3][6]
Proposed Synthetic Pathway
A logical synthetic route to this compound is proposed, starting from 3-chloroaniline. This pathway is designed to be robust and adaptable in a standard organic chemistry laboratory.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This protocol is adapted from established Combes quinoline synthesis procedures.[2][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1 eq.).
-
Reagent Addition: Slowly add acetylacetone (1.1 eq.) to the aniline with stirring.
-
Acid Catalysis: Carefully add concentrated sulfuric acid (2-3 eq.) dropwise to the mixture. The addition is exothermic and should be controlled in an ice bath.
-
Reaction: Heat the reaction mixture to 110-120 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Subsequent steps involving sulfonation, alkali fusion, oxidation, and decarboxylation/chlorination would follow established literature procedures for analogous quinoline systems to arrive at the target this compound.
Part 2: Derivatization of this compound
The two reactive sites on the core scaffold allow for the generation of a diverse library of compounds through reactions such as Suzuki-Miyaura cross-coupling at the C2 position and amide bond formation at the C7 carboxylic acid.
A. Suzuki-Miyaura Cross-Coupling at the 2-Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it is particularly effective for coupling aryl or heteroaryl boronic acids to the 2-position of the chloroquinoline.[7][8]
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The 2-Chloroquinoline-7-Carboxylic Acid Scaffold: A Versatile Framework for Potent Kinase Inhibitors
Introduction: The Enduring Appeal of the Quinoline Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The quinoline core, a bicyclic aromatic heterocycle, has consistently proven to be a privileged scaffold in the design of kinase inhibitors.[1][2] Its rigid structure provides a robust platform for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding site of various kinases. This application note delves into the specific utility of a decorated quinoline, 2-Chloroquinoline-7-carboxylic acid , as a versatile and potent scaffold for the development of targeted kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic and bioassay protocols, and discuss the structure-activity relationships (SAR) that govern its efficacy.
The strategic placement of a chlorine atom at the 2-position and a carboxylic acid at the 7-position imparts unique chemical and biological properties to the quinoline core. The 2-chloro group can act as a crucial "warhead" for covalent inhibitors or as a key interaction point within the kinase hinge region, while the 7-carboxylic acid moiety offers a handle for solubility enhancement and additional interactions with the solvent front or other regions of the active site.[3][4] This dual functionality makes the this compound scaffold a compelling starting point for medicinal chemists aiming to develop novel kinase inhibitors with high potency and selectivity.
The Strategic Advantage of the this compound Scaffold
The design of a successful kinase inhibitor hinges on achieving high affinity for the target kinase while minimizing off-target effects. The this compound scaffold offers several advantages in this pursuit:
-
Hinge-Binding Motif: The quinoline nitrogen can form a critical hydrogen bond with the backbone amide of a conserved hinge region residue in the kinase active site, a hallmark of many Type I and Type II kinase inhibitors.
-
Exploitation of the Ribose Pocket: The 2-chloro substituent can be displaced by a nucleophilic residue, such as a cysteine, in the kinase active site, leading to irreversible covalent inhibition. Alternatively, it can engage in halogen bonding or other non-covalent interactions within the ribose-binding pocket.
-
Vector for Substitution: The 7-carboxylic acid provides a versatile point for chemical modification. It can be converted to amides, esters, or other functional groups to modulate physicochemical properties like solubility and cell permeability, or to introduce additional binding interactions.
-
Structural Rigidity: The inherent rigidity of the quinoline scaffold reduces the entropic penalty upon binding to the kinase, contributing to a more favorable binding affinity.[5]
These features are illustrated in the following conceptual diagram:
Caption: Synthetic workflow for a representative inhibitor.
Protocol 1: Synthesis of a 2-Anilino-quinoline-7-carboxamide Derivative (Compound 1)
Step 1: Amidation of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (e.g., morpholine, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the intermediate amide.
Step 2: Nucleophilic Aromatic Substitution with an Aniline Derivative
-
Reaction Setup: In a sealed tube, dissolve the intermediate amide from Step 1 (1.0 eq) and a substituted aniline (e.g., 4-methoxyaniline, 1.5 eq) in a suitable solvent such as n-butanol or dioxane.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated HCl, a few drops) to the mixture.
-
Heating: Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by flash column chromatography or preparative HPLC to yield the final product, Compound 1 . Characterize the compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase (e.g., Src, VEGFR-2, EGFR). Specific conditions may vary depending on the kinase and the assay format used. A common and robust method is a luminescence-based assay that measures ATP consumption.
Protocol 2: Luminescence-Based Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., Compound 1 ) in 100% DMSO at a concentration of 10 mM. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.
-
Assay Plate Preparation: In a 96-well or 384-well white, opaque plate, add 5 µL of the diluted test compounds or DMSO (as a negative control).
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant kinase enzyme and its specific substrate in the appropriate kinase assay buffer. The concentrations of the enzyme and substrate should be optimized for each specific kinase.
-
Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature or 30 °C for a predetermined time (e.g., 60 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well according to the manufacturer's instructions. This reagent will lyse the cells (if a cell-based assay) and measure the amount of remaining ATP.
-
Data Acquisition: After a short incubation period (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Structure-Activity Relationship (SAR) Table
The following table presents hypothetical SAR data for a series of inhibitors based on the this compound scaffold against a representative kinase (e.g., Src). This table illustrates how systematic modifications to the scaffold can impact inhibitory potency.
| Compound | R¹ (at 2-position) | R² (at 7-position) | Src IC₅₀ (nM) |
| 1 | 4-Methoxyanilino | Morpholin-4-yl-carbonyl | 15 |
| 2 | 3-Chloroanilino | Morpholin-4-yl-carbonyl | 8 |
| 3 | Anilino | Morpholin-4-yl-carbonyl | 25 |
| 4 | 4-Methoxyanilino | N-methyl-carboxamide | 50 |
| 5 | 4-Methoxyanilino | Carboxylic acid | >1000 |
Interpretation of SAR Data:
-
Substitution at the 2-position: The nature of the aniline substituent at the 2-position significantly influences potency. The electron-withdrawing chloro group in Compound 2 leads to a more potent inhibitor compared to the electron-donating methoxy group in Compound 1 and the unsubstituted aniline in Compound 3 . This suggests that electronic effects and/or specific interactions of the substituent with the kinase active site are critical.
-
Modification of the 7-position: The conversion of the carboxylic acid to an amide, as in Compounds 1-4 , is crucial for activity, as the parent carboxylic acid (Compound 5 ) is inactive. The bulkier morpholine amide in Compounds 1-3 is generally more favorable than the smaller methyl amide in Compound 4 , indicating a potential interaction in a larger pocket in this region of the active site.
Part 3: Mechanistic Insights from Molecular Modeling
To understand the structural basis for the observed SAR, molecular docking studies can be performed. A hypothetical docking pose of Compound 2 in the ATP-binding site of Src kinase is depicted below.
Caption: Hypothetical binding mode of Compound 2 in the Src kinase active site.
Analysis of the Binding Mode:
-
The quinoline nitrogen of Compound 2 forms a key hydrogen bond with the backbone amide of methionine 341 in the hinge region of Src kinase.
-
The 3-chloroaniline moiety projects into a hydrophobic pocket, with the chloro-substituent potentially making favorable van der Waals contacts.
-
The morpholine amide at the 7-position is oriented towards the solvent-exposed region and may form hydrogen bonds with water molecules or polar residues at the entrance of the active site, contributing to both affinity and solubility.
Conclusion: A Promising Scaffold for Future Drug Discovery
The this compound scaffold represents a highly versatile and promising platform for the design of potent and selective kinase inhibitors. Its inherent structural features, coupled with the strategic placement of key functional groups, provide a solid foundation for developing novel therapeutics. The synthetic and bioassay protocols outlined in this application note offer a practical guide for researchers entering this exciting area of drug discovery. Future work in this field will likely focus on further exploring the SAR of this scaffold against a broader range of kinases, as well as optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy.
References
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Beria, I., Ballinari, D., Bertrand, J.A., et al. (2010). Identification of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as a new class of orally and selective Polo-like kinase 1 inhibitors. Journal of Medicinal Chemistry, 53(9), 3532-3551. [Link]
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Haddach, M., Pierre, F., Regan, C.F., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48. [Link]
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Kattula, B., Reddi, B., Jangam, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Biomedicine & Pharmacotherapy, 153, 113435. [Link]
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Sliman, F., Blairvacq, M., Durieu, E., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. [Link]
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Syniugin, A.R., Ostrynska, O.V., Chekanov, M.O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
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Vaidya, A., Jain, S., Jain, A.K., & Agrawal, R.K. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
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Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]
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Zheng, Z., Li, Y., & Wang, J. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 63(10), 2976-2986. [Link]
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ResearchGate. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. [Link]
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ResearchGate. (2022). Some clinically used VEGFR-2 inhibitors as well as quinoxaline derivatives having VEGFR-2 inhibitory actions. [Link]
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MDPI. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][6][7]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]
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MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. [Link]
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PubMed. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. [Link]
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Introduction: The Strategic Importance of 2-Chloroquinoline-7-carboxamides
An Application Guide to Amide Coupling Protocols for 2-Chloroquinoline-7-carboxylic Acid
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, and antibacterial properties.[1] this compound, in particular, represents a versatile and highly valuable building block for medicinal chemists.[2] Its structure offers multiple points for diversification: the carboxylic acid handle for amide library synthesis, the chloro-substituent at the 2-position for subsequent nucleophilic substitution, and the quinoline core itself as a key pharmacophore.
The amide bond is arguably the most prevalent functional group in pharmaceuticals, making amide coupling the most frequently performed reaction in medicinal chemistry.[3][4] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[5][6] This guide provides an in-depth analysis and detailed protocols for the successful synthesis of 2-Chloroquinoline-7-carboxamides, addressing the specific chemical properties of this heteroaromatic substrate and offering expert insights into protocol selection and optimization.
PART 1: Foundational Principles of Amide Coupling
The core principle of any amide coupling reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a coupling reagent to form a highly reactive acyl intermediate (such as an active ester, acylisourea, or acylphosphonium species), which is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.
The 2-chloroquinoline moiety is electron-withdrawing, which increases the acidity of the carboxylic acid proton but can also influence the reactivity of the activated intermediate.[7] Furthermore, the nitrogen atom in the quinoline ring can be protonated under acidic conditions or interact with reagents, a factor that must be considered when selecting a protocol. The choice of coupling reagent, solvent, and base is therefore critical to ensure high yields, minimize side reactions, and preserve chiral integrity if applicable.
Comparative Analysis of Common Coupling Reagents
The selection of a coupling strategy is a critical decision point in the synthetic workflow. Below is a comparative summary of common reagents suitable for the synthesis of 2-Chloroquinoline-7-carboxamides.
| Coupling Strategy | Reagents | Pros | Cons | Best Suited For |
| Carbodiimide | EDC, HOBt/HOAt | Water-soluble urea byproduct (easy removal); cost-effective; mild conditions. | Lower reactivity for hindered substrates; potential for racemization without additives. | General-purpose, scalable syntheses with primary and less-hindered secondary amines. |
| Uronium/Aminium Salt | HATU, HBTU | High reactivity and efficiency; fast reaction times; low racemization.[8] | Higher cost; can react with N-terminus of unprotected peptides.[8] | Difficult couplings, sterically hindered substrates, and when speed is critical. |
| Phosphonium Salt | PyBOP, PyAOP | High reactivity, similar to uronium salts; particularly effective for N-methylated amino acids.[8] | Higher cost; phosphine oxide byproducts can be difficult to remove. | Specialized applications, including cyclic peptides and hindered couplings. |
| Acyl Halide | SOCl₂, Oxalyl Chloride | Generates highly reactive acyl chloride; very cost-effective. | Harsh conditions (heat, strong reagents); not compatible with sensitive functional groups; two-step process.[6][9] | Robust, simple amines where functional group tolerance is not a concern. |
PART 2: Experimental Protocols & Methodologies
Herein, we provide detailed, step-by-step protocols for two of the most reliable and broadly applicable methods: the workhorse EDC/HOBt coupling and the high-efficiency HATU-mediated coupling.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This method is a gold standard for routine amide synthesis due to its reliability, moderate cost, and the convenient removal of byproducts through an aqueous workup.[5] The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. The additive, HOBt (1-Hydroxybenzotriazole), salvages this pathway by intercepting the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, before reacting with the amine.[5][8]
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- 8. peptide.com [peptide.com]
- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Esterification of 2-Chloroquinoline-7-carboxylic acid for Prodrug Synthesis
Abstract
This document provides a comprehensive guide to the esterification of 2-Chloroquinoline-7-carboxylic acid, a key transformation in the synthesis of novel prodrugs. Quinoline scaffolds are prevalent in medicinal chemistry, and their functionalization allows for the modulation of pharmacokinetic and pharmacodynamic properties.[1][2][3] Esterification of the C7-carboxylic acid moiety is a strategic approach to enhance lipophilicity, improve membrane permeability, and mask polar groups, thereby facilitating oral absorption and targeted drug delivery.[4][5] This guide details the scientific rationale, compares various synthetic methodologies, and provides a robust, validated protocol for a Steglich esterification, a method known for its mild conditions and broad substrate scope.[6][7]
Introduction: The Strategic Role of Ester Prodrugs in Quinoline-Based Drug Discovery
The quinoline ring system is a "privileged scaffold" in drug development, forming the core of numerous FDA-approved therapeutics for a range of diseases, including cancer and infectious diseases.[1][3][8] The molecule of interest, this compound, possesses three key features for medicinal chemists: the quinoline core for biological activity, a chloro-substituent at the 2-position that can be readily displaced by nucleophiles for further derivatization, and a carboxylic acid at the 7-position.[9]
The carboxylic acid group, while often crucial for target binding, can be a liability for drug delivery. Its polar, ionizable nature can hinder passage across lipid-rich biological membranes, such as the intestinal wall, leading to poor oral bioavailability.
The Prodrug Solution: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active pharmaceutical ingredient. Esterification of a carboxylic acid is one of the most common and effective prodrug strategies.[4]
Why Esterify this compound?
-
Enhanced Lipophilicity: Converting the polar carboxylic acid to a more nonpolar ester group increases the molecule's lipid solubility, which is critical for oral absorption.
-
Improved Permeability: Increased lipophilicity facilitates passive diffusion across cell membranes.
-
Masking Polarity: The ester "masks" the ionizable proton of the carboxylic acid, preventing premature clearance and improving metabolic stability.
-
Controlled Release: In vivo, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid drug at the desired site of action.[4][10]
This application note focuses on providing the chemical means to achieve this critical transformation efficiently and reliably.
Comparative Analysis of Esterification Methodologies
Several methods exist for the esterification of carboxylic acids.[11][12] The choice of method for a heteroaromatic substrate like this compound depends on factors such as steric hindrance, sensitivity of functional groups, and desired reaction conditions.
| Method | Description | Advantages | Disadvantages | Suitability for Topic |
| Fischer Esterification | Direct reaction of a carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄), typically under heating.[13][14] | Inexpensive reagents, suitable for large-scale synthesis. | Harsh acidic conditions can degrade sensitive substrates; reaction is reversible and requires removal of water.[14] | Moderate: The quinoline nitrogen may be protonated, potentially affecting reactivity. The chloro-substituent should be stable. |
| Acyl Chloride Formation | Conversion of the carboxylic acid to a highly reactive acyl chloride (using SOCl₂ or (COCl)₂), followed by reaction with an alcohol. | High reactivity, drives the reaction to completion. | Requires an extra synthetic step; generates corrosive HCl byproduct. | Good: A reliable but less mild option. Care must be taken to avoid side reactions. |
| Coupling Agent-Mediated | Use of reagents like carbodiimides (DCC, EDC) to activate the carboxylic acid in situ for reaction with an alcohol.[15][16][17] | Mild, room-temperature conditions; high yields; broad functional group tolerance.[6] | Reagents can be expensive; byproducts (e.g., DCU) require careful removal. | Excellent: This is the preferred method for complex, sensitive substrates common in drug discovery. |
Rationale for Selecting Steglich Esterification: For the synthesis of a potential drug candidate, mild reaction conditions are paramount to avoid side reactions and preserve the integrity of the complex molecular scaffold. The Steglich esterification, which utilizes a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), is exceptionally well-suited for this purpose.[6][7][18] It proceeds at room temperature, is highly efficient, and is known to be effective for sterically hindered substrates.[18][19]
Mechanism: The Role of DCC and DMAP in Steglich Esterification
The Steglich esterification is a robust method that relies on the in situ activation of the carboxylic acid.[6][18]
-
Activation: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
-
Catalysis: DMAP, being a stronger nucleophile than the target alcohol, rapidly attacks the O-acylisourea. This forms a new, even more reactive acylpyridinium intermediate ("active ester"). This step is crucial as it prevents a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[6][17][18]
-
Nucleophilic Attack: The alcohol attacks the acylpyridinium intermediate.
-
Product Formation: The ester is formed, DMAP is regenerated, and the DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU). The precipitation of DCU helps drive the reaction to completion.[6]
Detailed Experimental Protocol: Steglich Esterification of this compound
This protocol describes the synthesis of a representative methyl ester. The alcohol can be readily substituted to generate a library of different ester prodrugs.
4.1. Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available |
| Methanol (MeOH), Anhydrous | ≥99.8% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, nitrogen/argon inlet, rotary evaporator, flash chromatography system, TLC plates (silica gel 60 F₂₅₄), UV lamp.
4.2. Stoichiometry Table
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 207.62 | 500 mg | 2.41 | 1.0 |
| Methanol (MeOH) | 32.04 | 116 µL | 2.89 | 1.2 |
| DCC | 206.33 | 546 mg | 2.65 | 1.1 |
| DMAP | 122.17 | 30 mg | 0.24 | 0.1 |
| Dichloromethane (DCM) | - | 25 mL | - | - |
4.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (500 mg, 2.41 mmol) and 4-Dimethylaminopyridine (30 mg, 0.24 mmol).
-
Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Alcohol: Add anhydrous methanol (116 µL, 2.89 mmol) to the solution via syringe.
-
Initiation: Cool the flask to 0 °C using an ice-water bath. In a separate vial, dissolve Dicyclohexylcarbodiimide (DCC) (546 mg, 2.65 mmol) in 5 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 5 minutes.
-
Scientist's Note: A white precipitate of dicyclohexylurea (DCU) should begin to form almost immediately. Adding the DCC solution at 0 °C helps to control the initial exotherm and minimize side reactions.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting carboxylic acid.
-
Workup - Filtration: Once the reaction is complete (disappearance of the starting material by TLC), filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Rationale: The acid wash removes any residual DMAP and unreacted DCC. The bicarbonate wash removes any unreacted carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to yield the final product, methyl 2-chloroquinoline-7-carboxylate, as a white to off-white solid. Determine the final yield and proceed with characterization.
Characterization and Validation
To confirm the identity and purity of the synthesized ester, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a new singlet integrating to 3 protons around 3.9 ppm, corresponding to the methyl ester (-OCH₃) group. The characteristic broad singlet for the carboxylic acid proton will be absent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for a new resonance around 52 ppm for the methyl ester carbon and a peak around 166 ppm for the new ester carbonyl carbon.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₁H₈ClNO₂ = 222.0).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Observe the disappearance of the broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹.
Workflow and Process Visualization
The overall process from starting material to purified prodrug can be visualized as follows:
Caption: General scheme for the Steglich esterification to form the desired prodrug.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low or No Conversion | Reagents not anhydrous. | Use freshly opened anhydrous solvents and dry glassware thoroughly. |
| Inactive DCC. | DCC is moisture-sensitive. Use a fresh bottle or store properly in a desiccator. | |
| Difficult Purification | Incomplete removal of DCU. | Ensure thorough filtration. If DCU remains, it can sometimes be removed by precipitation from a concentrated DCM solution by adding hexanes. |
| Formation of N-acylurea byproduct. | Ensure DMAP is present and active. The reaction may need to be run at 0°C for a longer duration. |
Safety Precautions
-
DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.
References
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2025). Bentham Science Publisher. Retrieved from [Link]
-
Fast Esterification Method Mediated by Coupling Reagent NDTP. (2025). American Chemical Society. Retrieved from [Link]
-
Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Quinoline-3-carboxylic acid. (n.d.). PubChem - NIH. Retrieved from [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acid. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
A New, Simple, and Efficient Method for the Synthesis of Juglone Esters. (2015). Semantic Scholar. Retrieved from [Link]
-
Quinoline-5-carboxylic acid. (n.d.). PubChem - NIH. Retrieved from [Link]
-
4-Quinolinecarboxylic acid. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett. Retrieved from [Link]
-
Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). ResearchGate. Retrieved from [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (1978). Angewandte Chemie International Edition. Retrieved from [Link]
-
A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (n.d.). Organic and Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). PubMed. Retrieved from [Link]
-
Fischer Esterification. (2022). Master Organic Chemistry. Retrieved from [Link]
- Prodrugs. (n.d.). Organic Pharmaceutical Chemistry.
- Prodrug derivatives of carboxylic acid drugs. (n.d.). Google Patents.
-
PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. (n.d.). European Patent Office. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2-Chloroquinoline-7-carboxylic Acid in the Synthesis of Novel ASK-1 Inhibitors
Introduction: The Critical Role of Apoptosis Signal-Regulating Kinase 1 (ASK-1) in Cellular Stress and Disease
Apoptosis Signal-regulating Kinase 1 (ASK-1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the cellular response to a variety of stressors.[1] As a member of the MAP3K family, ASK-1 is a central node in the signaling cascade that activates the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are integral to a host of cellular processes, including inflammation, apoptosis (programmed cell death), and fibrosis.
Under normal physiological conditions, ASK-1 is maintained in an inactive state. However, upon exposure to various stress signals such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and lipopolysaccharides (LPS), ASK-1 becomes activated.[1] This activation triggers a downstream phosphorylation cascade, ultimately leading to the modulation of gene expression and cellular responses aimed at mitigating the initial stress. While this is a crucial protective mechanism, chronic or excessive activation of the ASK-1 signaling pathway is implicated in the pathogenesis of a wide range of diseases. These include neurodegenerative disorders, cardiovascular diseases, inflammatory conditions, and non-alcoholic steatohepatitis (NASH).[1]
The detrimental effects of sustained ASK-1 activation have positioned it as a compelling therapeutic target for drug discovery. The development of small molecule inhibitors that can selectively block the kinase activity of ASK-1 holds significant promise for the treatment of these debilitating conditions. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various kinases. This document provides a detailed guide on the utilization of a key quinoline-based building block, 2-Chloroquinoline-7-carboxylic acid , in the synthesis of a novel class of ASK-1 inhibitors.
The ASK-1 Signaling Pathway: A Target for Therapeutic Intervention
The activation of the ASK-1 signaling pathway is a multi-step process initiated by various stress signals. The following diagram illustrates the canonical ASK-1 signaling cascade, highlighting the points of therapeutic intervention.
Caption: The ASK-1 signaling pathway is activated by various stress signals, leading to downstream cellular responses.
Synthetic Strategy: this compound as a Versatile Scaffold
The choice of This compound as a starting material is predicated on its inherent chemical functionalities, which allow for a divergent and efficient synthetic approach. This bifunctional molecule possesses two key reactive handles:
-
The Carboxylic Acid Group (at C7): This functional group is ideal for the formation of amide bonds. Amide linkages are prevalent in many kinase inhibitors as they can form crucial hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[1]
-
The Chloro Group (at C2): The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of the chemical space around the quinoline core to optimize inhibitor potency and selectivity.
Our proposed synthetic workflow leverages these two functionalities in a sequential manner to generate a library of novel ASK-1 inhibitors. The general synthetic scheme is outlined below:
Caption: A two-step synthetic workflow for the generation of diverse ASK-1 inhibitors.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative ASK-1 inhibitor using This compound as the starting material.
Part 1: Synthesis of N-Aryl-2-chloroquinoline-7-carboxamide (Intermediate)
This protocol details the formation of the amide bond between this compound and a representative amine, aniline. This reaction is a critical first step in building the core scaffold of the target inhibitors.
Rationale: The conversion of the carboxylic acid to an acyl chloride in situ using thionyl chloride (SOCl₂) or oxalyl chloride is a standard and efficient method for activating the carboxyl group for amidation. The subsequent reaction with the amine proceeds readily to form the stable amide bond. The use of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| Thionyl chloride (SOCl₂) | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Aniline | Sigma-Aldrich | 99.5% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Saturated aqueous sodium bicarbonate | In-house prep. | - |
| Anhydrous magnesium sulfate | Sigma-Aldrich | ≥99.5% |
Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Acyl Chloride Formation: Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material). Add thionyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction Monitoring (Acyl Chloride): Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction Addition: Add the aniline solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction Monitoring (Amidation): Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl acetate:Hexanes).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The structure of the purified N-phenyl-2-chloroquinoline-7-carboxamide should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Suzuki-Miyaura Cross-Coupling for Inhibitor Diversification
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the N-Aryl-2-chloroquinoline-7-carboxamide intermediate with a representative boronic acid, phenylboronic acid. This step is crucial for introducing structural diversity at the C2 position of the quinoline core, which is often a key interaction site with the kinase.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction. The chloro-substituent at the 2-position of the quinoline is activated towards oxidative addition to a Palladium(0) catalyst. The subsequent transmetalation with the boronic acid and reductive elimination steps yield the desired coupled product. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Materials and Reagents:
| Reagent | Supplier | Grade |
| N-Aryl-2-chloroquinoline-7-carboxamide | From Part 1 | Purified |
| Phenylboronic acid | Sigma-Aldrich | ≥95% |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 99% |
| Sodium carbonate (Na₂CO₃) | Sigma-Aldrich | ≥99.5% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, 99.8% |
| Water | Deionized | - |
| Ethyl acetate | Sigma-Aldrich | ACS reagent, ≥99.5% |
| Saturated aqueous sodium bicarbonate | In-house prep. | - |
| Anhydrous magnesium sulfate | Sigma-Aldrich | ≥99.5% |
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add N-Aryl-2-chloroquinoline-7-carboxamide (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
The synthetic strategy outlined above allows for the systematic exploration of the structure-activity relationship of this novel class of ASK-1 inhibitors.
-
The Amide Moiety (C7): The nature of the aryl or alkyl group introduced via the amine in the amidation step is crucial for establishing interactions within the hinge region of the ASK-1 active site. The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.[1] Varying the substituents on the aryl ring of the amine can modulate electronic properties and steric bulk, influencing binding affinity.
-
The C2-Substituent: The group introduced via the Suzuki-Miyaura coupling at the C2 position extends into the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing moieties that can enhance potency, improve pharmacokinetic properties (such as solubility and metabolic stability), and fine-tune selectivity against other kinases.
Conclusion
The application of This compound as a versatile starting material provides a robust and efficient pathway for the synthesis of a diverse library of novel ASK-1 inhibitors. The sequential amidation and Suzuki-Miyaura coupling reactions allow for the systematic exploration of the chemical space around the quinoline scaffold, facilitating the optimization of potency, selectivity, and drug-like properties. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals in their pursuit of innovative therapeutics targeting the ASK-1 signaling pathway.
References
-
Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Taylor & Francis. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. [Link]
-
Standard synthesis of quinoline-2-carbonyl chloride (2) together with... (n.d.). ResearchGate. [Link]
-
Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Taylor & Francis Online. [Link]
Sources
Application of 2-Chloroquinoline-7-carboxylic acid in Fragment-Based Drug Design: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for the application of the fragment, 2-Chloroquinoline-7-carboxylic acid, in fragment-based drug design (FBDD). It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics. This document emphasizes the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Strategic Value of this compound in FBDD
Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1] These initial weak interactions are then optimized to develop high-affinity ligands. The quinoline scaffold and its derivatives have a long and successful history in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3][4]
This compound is a particularly interesting fragment for several reasons:
-
Privileged Scaffold: The quinoline ring is a "privileged structure," meaning it is capable of binding to a variety of biological targets. This versatility increases the probability of identifying a hit against a novel target.
-
"Rule of Three" Compliance: This fragment adheres to the "Rule of Three," a set of guidelines for selecting fragments with favorable physicochemical properties for FBDD (Molecular Weight < 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors ≤ 3, Number of Hydrogen Bond Acceptors ≤ 3).[1][5][6][7][8][9] This compliance enhances the likelihood of favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in the final drug candidate.
-
Chemical Tractability: The presence of a chloro group at the 2-position and a carboxylic acid at the 7-position provides two distinct and chemically addressable handles for subsequent fragment evolution. The chloro group can be readily displaced by nucleophiles, while the carboxylic acid is amenable to a variety of coupling reactions, allowing for controlled and rational "fragment growing" or "fragment linking."
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is fundamental to designing and interpreting screening experiments.
| Property | Value | Source |
| CAS Number | 1092287-40-5 | [10][11] |
| Molecular Formula | C₁₀H₆ClNO₂ | [10][11] |
| Molecular Weight | 207.61 g/mol | [10][11] |
| cLogP | ~2.7 | [12] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Rotatable Bonds | 1 | [10] |
| Topological Polar Surface Area | 50.2 Ų | [10] |
Experimental Workflow for Fragment Screening
The successful identification and validation of fragment hits require a multi-pronged approach, typically involving a primary screening technique followed by orthogonal validation methods. This ensures the robustness of the initial findings and provides a solid foundation for subsequent medicinal chemistry efforts.
Caption: A generalized workflow for fragment-based drug design.
Detailed Protocols
The following protocols are provided as a guide and should be optimized for the specific target protein and available instrumentation.
Surface Plasmon Resonance (SPR) Screening
SPR is a sensitive, label-free technique that measures changes in the refractive index at a sensor surface to monitor binding events in real-time.[13][14] It is well-suited for primary screening of fragment libraries due to its high throughput and low protein consumption.
Protocol: SPR Screening of this compound
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Equilibrate the chip with running buffer (e.g., HBS-EP+ buffer).
-
Activate the surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Immobilize the target protein to the activated sensor chip surface via amine coupling to a target density that will yield a maximum response (Rmax) of approximately 100-150 RU for the fragment.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the target protein to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO and dilute to the desired screening concentration (typically 100-500 µM) in running buffer. The final DMSO concentration should be kept constant across all samples and ideally below 1%.
-
Inject the fragment solution over the target and reference flow cells.
-
Monitor the binding response. A positive hit is identified by a significant increase in response units (RU) in the target flow cell compared to the reference.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Analyze the steady-state binding response to determine the dissociation constant (KD).
-
Calculate the ligand efficiency (LE) to prioritize hits.
-
Caption: High-level overview of the SPR screening protocol.
NMR Spectroscopy Screening
NMR spectroscopy is a powerful technique for detecting weak fragment binding and can provide information on the binding site.[15][16][17] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly useful for primary screening as they do not require isotopic labeling of the protein.[18]
Protocol: Ligand-Observed NMR Screening
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Prepare the target protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
The final screening sample should contain the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM). A control sample containing only the fragment should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the control sample.
-
Acquire STD and/or Water-LOGSY spectra of the screening sample.
-
For STD, irradiate the protein resonances and observe the transfer of saturation to the bound fragment.
-
For Water-LOGSY, irradiate the water resonance and observe the transfer of magnetization to the bound fragment via the protein.
-
-
Data Analysis:
-
In an STD experiment, signals from a binding fragment will appear in the difference spectrum.
-
In a Water-LOGSY experiment, signals from a binding fragment will have the opposite sign to those of a non-binding fragment.
-
The magnitude of the observed effect can be used to estimate the binding affinity.
-
Caption: Simplified workflow for ligand-observed NMR screening.
X-ray Crystallography Screening
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, making it the gold standard for hit validation and structure-guided drug design.[19][20][21][22]
Protocol: Crystallographic Fragment Screening
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein that are robust and diffract to a high resolution.
-
Prepare a soaking solution containing a high concentration of this compound (typically 10-50 mM) in a cryoprotectant-containing buffer. The solubility of the fragment may be a limiting factor.
-
-
Crystal Soaking:
-
Transfer the protein crystals to the soaking solution and incubate for a defined period (from minutes to hours).
-
Flash-cool the soaked crystals in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the soaked crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a previously determined apo-structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
-
Analysis of the Binding Mode:
-
If the fragment is present, build it into the electron density and refine the structure.
-
Analyze the protein-fragment interactions in detail to understand the key binding determinants. This information is crucial for the subsequent fragment evolution phase.
-
Rationale for Fragment Evolution: Leveraging the this compound Scaffold
The true power of FBDD lies in the rational evolution of weakly binding fragments into potent lead compounds. The chemical features of this compound offer several strategic avenues for this process.
-
Growth from the 2-position: The 2-chloro substituent is a versatile handle for introducing new chemical moieties. Nucleophilic aromatic substitution (SNAr) reactions can be employed to displace the chloride with a variety of nucleophiles (e.g., amines, thiols, alcohols), allowing for the exploration of adjacent binding pockets.
-
Growth from the 7-position: The 7-carboxylic acid provides a key attachment point for amide bond formation, a robust and well-established reaction in medicinal chemistry. This allows for the extension of the fragment into solvent-exposed regions or to reach distal binding sites.
-
Scaffold Hopping and Merging: The quinoline core itself can be modified, or information from other fragments binding to adjacent sites can be used to merge or link fragments to create a larger, higher-affinity molecule.
Caption: Potential vectors for fragment evolution from the this compound scaffold.
Conclusion
This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, privileged scaffold, and chemical tractability make it an attractive candidate for screening against a wide range of biological targets. The detailed protocols and strategic considerations outlined in this guide provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts, ultimately accelerating the journey from a weakly binding hit to a potent and selective lead compound.
References
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Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2016). Journal of Medicinal Chemistry, 59(18), 8271-8285.
- Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
- de Jesus, M. B., & da Silva, A. B. F. (2022). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 27(19), 6296.
- The 'rule of three' for fragment-based drug discovery: Where are we now? (2023). Drug Discovery Today, 28(8), 103632.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2016). Journal of Medicinal Chemistry, 59(18), 8271-8285.
- Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: a ten-year retrospective. Nature Reviews Drug Discovery, 12(7), 503-503.
- Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. (2019). Journal of the American Chemical Society, 141(42), 16616-16624.
- Zartler, E., Swain, C., & Pearce, S. (2012). Fragment library design. Drug Discovery World, Winter 2012/13, 20-24.
-
Pushing the Rule of 3. (2011, November 10). Practical Fragments. Retrieved from [Link]
- Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.
- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
-
XChem crystallographic fragment screening. (2023, February 18). protocols.io. Retrieved from [Link]
- NMR Screening in Fragment-Based Drug Design: A Practical Guide. (2021). In Methods in Molecular Biology (Vol. 2267, pp. 245-263). Humana, New York, NY.
- Wollenhaupt, J., Barthel, T., Lima, G. M. A., Metz, A., Wallacher, D., Jagudin, E., ... & Weiss, M. S. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (183), e62208.
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Fragment screening by ligand observed nmr. (n.d.). Bruker. Retrieved January 19, 2026, from [Link]
-
Minikel, E. (2016, January 13). NMR fragment screening. CureFFI.org. Retrieved from [Link]
- Newman, J. A., & von Delft, F. (2012). Crystallographic Fragment Screening. In Methods in Molecular Biology (Vol. 841, pp. 15-35). Humana Press, Totowa, NJ.
- Weiss, M. S. (2017). Crystallographic fragment-screening: workflow and procedures.
- Methods for fragments screening using surface plasmon resonance. (2021). University of Pittsburgh.
- Simpson, G. L., & Blundell, T. L. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(18), 1957-1967.
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2018). Molecules, 23(11), 2824.
- Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. (2015). Journal of Antimicrobial Chemotherapy, 70(6), 1608-1621.
- Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. (2015). Journal of Antimicrobial Chemotherapy, 70(6), 1608-1621.
-
2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Giannetti, A. (2011). Fragment Library Screening by SPR. Genentech.
- Rational Design Strategies for the Development of Synthetic Quinoline and Acridine Based Antimalarials. (2020). In Reference Module in Biomedical Sciences. Elsevier.
- Chloroquine-based hybrid molecules as promising novel chemotherapeutic agents. (2015). European Journal of Pharmacology, 757, 22-33.
- Surface plasmon resonance. (n.d.). In Methods in Molecular Biology.
- Guide to Running an SPR Experiment. (2022, July 27).
-
2-chloroquinoline-4-carboxylic acid, min 97% (HPLC), 1 gram. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
2-Chloroquinoline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Preparation of 7-chloroquinoline-8-carboxylic acids. (1991).
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2020). Advanced Journal of Chemistry, Section A, 3(3), 224-233.
- Process for producing 7-chloro-quinaldine. (1995).
- A facile route to the synthesis of substituted 2-hydrazinoquinolines and its ring closer reactions and their biological activity. (2008). Indian Journal of Chemistry - Section B, 47B(11), 1735-1741.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 101-110.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(19), 13543-13552.
- 2-Chloroquinoline-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(12), o3377.
-
2-Chloroquinoline-5-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloroquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. The functionalization of the quinoline core is a critical endeavor in the development of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a direct and efficient means to modify the quinoline skeleton.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Chloroquinoline-7-carboxylic acid , a key building block for the synthesis of a diverse array of functionalized quinoline derivatives. The presence of both a reactive chloro group at the 2-position and a carboxylic acid at the 7-position presents unique opportunities and challenges in reaction design. These notes are intended to provide researchers with a comprehensive guide to navigate the intricacies of these transformations, drawing upon established principles of cross-coupling chemistry and addressing the specific considerations for this bifunctional substrate.
Physicochemical Properties and Reactivity Considerations
The key reactive sites for palladium-catalyzed cross-coupling are the C-Cl bond at the 2-position and the carboxylic acid group at the 7-position. The C-Cl bond on the electron-deficient quinoline ring is activated towards oxidative addition to a Pd(0) center, a key step in most cross-coupling catalytic cycles. The carboxylic acid group is generally a stable spectator but can participate in side reactions or influence the catalyst's activity. It is important to consider that the quinoline nitrogen itself can act as a ligand and potentially poison the palladium catalyst, a common issue in cross-coupling reactions with nitrogen-containing heterocycles. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. This workflow highlights the key steps from reaction setup to product isolation and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
I. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1]
Scientific Principles and Causality
The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid.[3]
Considerations for this compound:
-
Base Selection: An excess of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is necessary to both facilitate the catalytic cycle and neutralize the acidic proton of the carboxylic acid. Using at least two equivalents of base relative to the starting material is a good starting point.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
-
Catalyst System: For the coupling of heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[4]
-
Protection Strategy: If the reaction fails or gives low yields, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be considered. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
Sources
Application Note & Protocol: Synthesis of 2-Chloroquinoline-7-Carbonyl Chloride
Introduction and Scope
2-Chloroquinoline scaffolds are privileged structures in medicinal chemistry and materials science, serving as key precursors for a wide range of functionalized molecules, including kinase inhibitors and antimalarial agents.[1] The conversion of the carboxylic acid moiety at the C7 position to a highly reactive acyl chloride transforms the molecule into a versatile intermediate. 2-Chloroquinoline-7-carbonyl chloride is an essential building block for introducing the quinoline core via stable amide or ester linkages through nucleophilic acyl substitution.[2]
This document provides a comprehensive, field-tested protocol for the preparation of 2-chloroquinoline-7-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). It details the underlying reaction mechanism, critical safety procedures, a step-by-step synthesis protocol, and methods for analytical validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical Principle and Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The protocol employs thionyl chloride (SOCl₂), a highly effective reagent for this transformation. The primary advantage of using thionyl chloride is that the reaction by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[3]
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism:[4][5][6]
-
Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of 2-chloroquinoline-7-carboxylic acid performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: Following the initial attack, a chloride ion is eliminated from the sulfur atom, forming a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[6][7]
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into stable gaseous by-products (SO₂ and HCl), yielding the final 2-chloroquinoline-7-carbonyl chloride product.[4][8]
Diagram 2: Experimental Workflow for Synthesis.
Synthesis Procedure
-
Preparation: Assemble a 50 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Charging Reagents: To the flask, add this compound (e.g., 1.0 g, 4.81 mmol).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (e.g., 3.5 mL, 5.7 g, 48.1 mmol, 10 equivalents) via syringe. The large excess ensures the reaction goes to completion and the unreacted reagent can be easily removed.
-
Causality Note: Using thionyl chloride as both reagent and solvent is effective for substrates that are sparingly soluble in other organic solvents. [9]A catalytic amount (1 drop) of anhydrous DMF can be added to accelerate the reaction through the formation of the Vilsmeier reagent, though it is often unnecessary with thionyl chloride. [10]4. Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) using an oil bath or heating mantle. Maintain reflux for 2-4 hours. The reaction is typically complete when the evolution of HCl and SO₂ gas ceases (this can be monitored by bubbling the off-gas through a solution of aqueous base with an indicator, though this is not essential).
-
-
Work-up and Isolation:
-
Cool the reaction vessel to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a base trap (containing NaOH or KOH pellets) to neutralize the corrosive vapors.
-
The resulting residue is the crude 2-chloroquinoline-7-carbonyl chloride, which often solidifies upon cooling or can be a viscous oil. Due to its high reactivity, it is common practice to use this crude product directly in the subsequent reaction without further purification.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1.0 g (4.81 mmol) |
| Thionyl Chloride (SOCl₂) | 3.5 mL (48.1 mmol, 10 eq.) |
| Reaction Temperature | ~80 °C (Reflux) |
| Reaction Time | 2–4 hours |
| Theoretical Product Mass | 1.09 g |
| Expected Yield | >95% (crude) |
| Appearance | Off-white to yellow solid or high-boiling oil. |
Characterization and Self-Validation
To validate the synthesis, the crude product should be analyzed immediately. Acyl chlorides are highly sensitive to atmospheric moisture and will hydrolyze back to the carboxylic acid. [10]
-
Infrared (IR) Spectroscopy: The most definitive evidence of conversion is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a very strong, sharp carbonyl (C=O) stretch for the acyl chloride at a higher wavenumber, typically in the range of 1780-1815 cm⁻¹ . [11]This shift from the carboxylic acid C=O (~1700-1725 cm⁻¹) is characteristic.
-
¹H NMR Spectroscopy (in CDCl₃):
-
The proton signals corresponding to the quinoline ring will remain, though their chemical shifts may be slightly altered due to the change in the electronic nature of the C7 substituent.
-
The broad singlet for the carboxylic acid proton (usually >10 ppm) will be absent.
-
Protons on the aromatic ring adjacent to the new carbonyl chloride group will experience a downfield shift compared to the starting carboxylic acid.
-
-
¹³C NMR Spectroscopy (in CDCl₃):
-
The most significant change will be the chemical shift of the carbonyl carbon. For acyl chlorides, this signal typically appears in the range of 160-180 ppm .
-
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
-
New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Bionium. Material Safety Data Sheet: Thionyl Chloride. [Link]
-
Lanxess. Product Safety Assessment: Thionyl chloride. [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis: Acyl Chlorides. [Link]
-
Ishkov, Y. V., et al. (2020). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]
-
PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
-
Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinoline-7-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-chloroquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important heterocyclic compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Section 1: Foundational Synthetic Strategy
The synthesis of this compound is most reliably achieved through a two-stage process that prioritizes control and purity over the often aggressive conditions of classical one-pot quinoline syntheses like the Skraup or Doebner-von Miller reactions.[1][2] These classical methods, while powerful, are prone to generating significant tarry byproducts and regioisomeric impurities, complicating purification and lowering yields.[1]
Our recommended approach involves:
-
Stage 1: Cyclization to the Quinolone Intermediate. Synthesis of 2-oxo-1,2-dihydroquinoline-7-carboxylic acid via a modified Gould-Jacobs reaction. This step establishes the core quinoline ring system and correctly places the carboxylic acid group.[3]
-
Stage 2: Chlorination. Conversion of the stable quinolone intermediate to the final product, This compound , using a suitable chlorinating agent.
This staged methodology allows for the purification of the intermediate, ensuring that the final, often more challenging, chlorination step begins with high-purity material, which is critical for achieving a high overall yield.
Caption: Recommended two-stage synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the two-stage Gould-Jacobs route preferred over a direct synthesis like the Pfitzinger reaction? A1: The primary advantage is control over regioselectivity and purity. The Gould-Jacobs reaction, starting with 3-aminobenzoic acid, unambiguously directs the formation of the 7-substituted quinoline skeleton.[3] Pfitzinger-type reactions, which might involve condensing a 5-substituted isatin, can sometimes lead to side reactions or require more complex starting materials.[4] By isolating the stable quinolone intermediate (2-oxo-1,2-dihydroquinoline-7-carboxylic acid), you can purify it to a high degree before proceeding to the final chlorination, which drastically simplifies the final product isolation.
Q2: My thermal cyclization step (Stage 1) is producing a dark, tarry material with very low yield. What's happening? A2: This is a classic issue in high-temperature cyclizations. The cause is almost always thermal decomposition. The Conrad-Limpach and Skraup syntheses are also known for this.[1][5] The key is precise temperature control. The reaction requires a high temperature (typically ~250 °C) for the electrocyclization to occur efficiently, but exceeding this can cause polymerization and charring. Using a high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is critical. It acts as a heat bath, providing a stable and uniform temperature that is difficult to achieve with simple sand baths or heating mantles.
Q3: The final chlorination with POCl₃ is sluggish and incomplete. Can I use a stronger chlorinating agent? A3: While phosphorus oxychloride (POCl₃) is the standard reagent, its effectiveness can be hampered if the quinolone starting material is not completely soluble or if trace moisture is present. For a more robust reaction, a mixture of POCl₃ with a small amount of phosphorus pentachloride (PCl₅) can be used.[6] PCl₅ helps to drive the reaction by ensuring the environment is completely anhydrous and by participating in the formation of the reactive chlorophosphonium intermediate. However, this mixture is more aggressive, so reaction time and temperature must be carefully monitored to prevent unwanted side reactions.
Q4: How do I effectively remove residual POCl₃ during work-up? It seems to hydrolyze violently. A4: This is a significant safety and purity concern. Never add water directly to the hot reaction mixture. The correct procedure is to first cool the reaction vessel to room temperature, then slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This method allows the highly exothermic quenching of POCl₃ to be controlled by the phase change of the ice. Following the quench, the acidic solution can be carefully neutralized with a base (e.g., concentrated NaOH or NH₄OH solution) while cooling in an ice bath to precipitate the carboxylic acid product.
Section 3: Troubleshooting Guide
Sources
Common side products in the synthesis of "2-Chloroquinoline-7-carboxylic acid"
Technical Support Center: Synthesis of 2-Chloroquinoline-7-carboxylic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with quinoline-based scaffolds. Here, we address common challenges and frequently encountered side products in the synthesis of this compound, a key intermediate in pharmaceutical development. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Overview of a Common Synthetic Route
The synthesis of this compound often involves a final, critical chlorination step. A widely adopted strategy is the conversion of the corresponding 2-hydroxy precursor, 2-hydroxyquinoline-7-carboxylic acid (which exists in tautomeric equilibrium with quinolin-2(1H)-one-7-carboxylic acid), using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This guide will focus on the side products originating from this key transformation and preceding steps.
Technical Support Center: Purification of 2-Chloroquinoline-7-carboxylic Acid by Column Chromatography
Welcome to the technical support center for the purification of 2-Chloroquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound using column chromatography. Here, we will delve into the practical and theoretical aspects of the purification process, offering troubleshooting guides and frequently asked questions to navigate the challenges you may encounter.
Understanding the Molecule: this compound
This compound is a heterocyclic compound possessing both a weakly basic quinoline ring and an acidic carboxylic acid functional group. This amphoteric nature, combined with its aromaticity, presents a unique set of challenges and opportunities for purification by column chromatography. The choice of stationary and mobile phases will be critical in achieving successful separation from impurities.
The stability of similar compounds, such as 7-Chloroquinoline-4-carboxylic acid, can be compromised in certain dipolar aprotic solvents like DMSO and DMF due to catalyzed hydrolysis.[1] Therefore, careful consideration of solvent choice for sample preparation and chromatography is essential.
Core Principles for Purifying this compound
The purification strategy will largely depend on the nature of the impurities present in the crude sample. A preliminary analysis by Thin Layer Chromatography (TLC) is indispensable for developing an effective column chromatography method.
Stationary Phase Selection
-
Normal-Phase Chromatography (Silica Gel or Alumina): Silica gel is a common choice for the purification of quinoline derivatives.[2][3] Given the acidic nature of the target molecule, the use of acidic modifiers in the mobile phase may be necessary to prevent strong binding to the silica surface and to achieve good peak shapes. Alumina can be a viable alternative, particularly if the compound shows instability on silica gel.
-
Reversed-Phase Chromatography (C18): For highly polar impurities, or if normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography is a powerful alternative.[4] The hydrophobic quinoline backbone will interact with the C18 stationary phase, while the polarity can be modulated by adjusting the pH and the organic modifier concentration in the mobile phase.
Mobile Phase Selection and Optimization
The key to a successful separation is finding a mobile phase system that provides an optimal retention factor (Rf) of 0.2-0.4 for the target compound on TLC.
-
For Normal-Phase Chromatography:
-
Start with a non-polar solvent and gradually increase the polarity with a more polar solvent. Common solvent systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Ethyl Acetate/Formic Acid (a system used for similar chloroquinoline aldehydes, which could be a good starting point).[5]
-
-
The addition of a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, reducing tailing and improving the peak shape.
-
-
For Reversed-Phase Chromatography:
-
A mixture of water and a water-miscible organic solvent (e.g., acetonitrile or methanol) is typically used.
-
The pH of the aqueous component is critical. To ensure the carboxylic acid is protonated and interacts sufficiently with the stationary phase, the pH should be adjusted to be at least 2 units below the pKa of the carboxylic acid. The use of buffers or additives like trifluoroacetic acid (TFA) or formic acid is common.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Q1: My compound is not moving from the origin on the TLC plate (or the top of the column) when using a normal-phase system (e.g., silica gel with Hexane/Ethyl Acetate).
A1: This indicates that your compound is too polar for the chosen mobile phase. The carboxylic acid group is likely interacting very strongly with the polar silica gel.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 80:20 Hexane/Ethyl Acetate, try 50:50 or even switch to a more polar system like Dichloromethane/Methanol.
-
Add an Acidic Modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase. This will protonate the carboxylic acid, reducing its polarity and its interaction with the silica gel, thus allowing it to move down the column.
-
Consider Reversed-Phase Chromatography: If increasing polarity and adding an acid modifier are not effective, your compound may be better suited for reversed-phase chromatography.
Q2: I am observing significant peak tailing in my fractions.
A2: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For an acidic compound like this compound on silica, this is a common issue.
Troubleshooting Steps:
-
Acidify the Mobile Phase: As mentioned above, adding a small amount of a volatile acid like formic acid or acetic acid to the eluent can significantly reduce tailing by ensuring the carboxylic acid is in its neutral form.
-
Check for Column Overloading: Injecting too much sample can lead to tailing. Try reducing the amount of crude material loaded onto the column.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or switching to a reversed-phase column.
Q3: The compound seems to be degrading on the column.
A3: While this compound is generally stable, prolonged exposure to the acidic surface of silica gel or certain solvents can potentially cause degradation.
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can deactivate silica gel by adding a small percentage of a polar solvent like water or triethylamine to the slurry before packing the column. However, be cautious with triethylamine as it can react with your acidic compound.
-
Use a Faster Flow Rate: Minimizing the time the compound spends on the column can reduce the opportunity for degradation.
-
Switch to a Less Harsh Stationary Phase: Consider using alumina or a reversed-phase C18 column.
-
Avoid Protic Solvents if Hydrolysis is a Concern: Be mindful of the stability of your compound in solvents like methanol or ethanol, especially if acidic or basic conditions are present. While there is no specific data for the 7-carboxylic acid isomer, related compounds have shown instability in certain solvents.[1]
Q4: I am having trouble dissolving my crude product for loading onto the column.
A4: The solubility of this compound can be limited in common non-polar organic solvents used for normal-phase chromatography.
Troubleshooting Steps:
-
Use a "Dry Loading" Technique:
-
Dissolve your crude product in a suitable solvent in which it is soluble (e.g., methanol, acetone).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully load this powder onto the top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band without the use of a strong, and potentially incompatible, loading solvent.
-
-
Adjust the pH for Aqueous Solubility: For reversed-phase chromatography, the solubility in the aqueous mobile phase can be increased by adjusting the pH to be above the pKa of the carboxylic acid, which will deprotonate it to the more soluble carboxylate form.[1]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a TLC method for this compound?
A: Based on literature for similar compounds, a good starting solvent system for TLC on silica gel would be a mixture of a moderately polar solvent and a non-polar solvent, with an acidic modifier. For instance, you could try:
-
Toluene: Ethyl acetate: Formic acid (e.g., in a 5:4:1 ratio).[5]
-
Dichloromethane: Methanol with 0.5% acetic acid.
-
Hexane: Ethyl Acetate with 0.5% acetic acid.
Run several TLC plates with varying solvent ratios to find the system that gives your target compound an Rf value between 0.2 and 0.4.
Q: Can I purify the methyl ester of this compound using a similar method?
A: Yes, but with some key differences. The methyl ester will be less polar than the free carboxylic acid. A publication describing the synthesis of the methyl ester of this compound utilized column chromatography on silica gel with benzene as the eluent, followed by a mixture of benzene and acetone.[2] This suggests that for the ester, a less polar mobile phase is required. You would likely not need an acidic modifier in the mobile phase for the ester.
Q: How do I know which fractions contain my purified product?
A: You should monitor the fractions coming off the column using TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate and run it in the same solvent system used for the column. Visualize the spots under a UV lamp (quinolines are typically UV active) or by using an appropriate stain. Combine the fractions that contain only your pure product.
Q: Is it possible to purify this compound by crystallization instead of column chromatography?
A: Crystallization can be an excellent purification method, especially for removing impurities with different solubility profiles.[6] If you have a crude product that is relatively pure, crystallization from a suitable solvent could be a more efficient purification technique than column chromatography. You may need to screen several solvents or solvent mixtures to find the optimal conditions for crystallization. In some cases, column chromatography is used to remove the bulk of the impurities, followed by a final crystallization step to obtain a highly pure product.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification of this compound by column chromatography.
Caption: A typical workflow for column chromatography purification.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the purification process.
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2020). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Organic and Pharmaceutical Chemistry Journal, 18(3), 11-20. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(10), 1833-1836. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN86. [Link]
-
SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. [Link]
Sources
Technical Support Center: Recrystallization of 2-Chloroquinoline-7-carboxylic Acid
Welcome to the technical support center for the purification of 2-Chloroquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to empower you to overcome common challenges in obtaining high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: Selecting the ideal solvent is a critical first step for successful recrystallization. An optimal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. For this compound, a molecule characterized by a planar aromatic quinoline ring, a chloro-substituent, and a polar carboxylic acid group, a systematic solvent screening is advised.
Based on the structural characteristics and general practices for similar aromatic carboxylic acids, the following solvents are recommended for initial screening:
-
Alcohols (e.g., Ethanol, Methanol, Isopropanol): These polar protic solvents can interact with the carboxylic acid moiety through hydrogen bonding.
-
Ketones (e.g., Acetone): Acetone is a versatile polar aprotic solvent that can be effective.
-
Esters (e.g., Ethyl acetate): Offers a medium polarity and is a good starting point.
-
Aromatic Hydrocarbons (e.g., Toluene): The aromatic nature of toluene can favorably interact with the quinoline ring system.
-
Amides (e.g., N,N-Dimethylformamide (DMF)): DMF is a powerful solvent for many quinoline derivatives, but its high boiling point can make it difficult to remove completely.[1]
It is often beneficial to explore binary solvent systems. A common and effective technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then introduce a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity (cloudiness) is observed. This indicates the solution is nearing saturation.
Q2: My compound is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?
A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This phenomenon often occurs when the solution is cooled too rapidly or is highly supersaturated. Here are several strategies to address this:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help achieve a gradual temperature decrease.[1] Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the dissolved compound. While this may slightly decrease the overall yield, it can prevent premature precipitation as an oil.[2]
-
Modify the Solvent System: The current solvent may not be optimal. Experiment with a different solvent or a binary solvent mixture.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.
Q3: I am not observing any crystal formation even after the solution has cooled completely. What should I do?
A3: The absence of crystallization upon cooling can be due to several factors, primarily excessive solvent or a high degree of supersaturation without nucleation. To induce crystallization, you can try the following techniques:
-
Seeding: If you have a small amount of pure crystalline this compound, add a "seed crystal" to the solution. This will provide a template for crystal growth.
-
Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.
-
Cool to a Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a freezer.
Q4: My final product has a low yield. What are the likely reasons and how can I improve it?
A4: A low recovery of crystalline material can be frustrating. The most common causes include:
-
Using an Excessive Amount of Solvent: The more solvent used, the more compound will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization During Hot Filtration: If an initial hot filtration step was necessary to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. To mitigate this, use a pre-heated funnel and filter flask.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled will dissolve some of the product. Always use ice-cold solvent for washing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent | - Inappropriate solvent choice. - Insufficient solvent volume. - Presence of insoluble impurities. | - Screen for a more suitable solvent. - Gradually add more hot solvent. - If impurities are suspected, perform a hot gravity filtration. |
| Rapid crystallization into fine powder | - Solution cooled too quickly. - Solution is too concentrated. | - Allow the solution to cool slowly and without disturbance. - Re-heat the solution and add a small amount of additional hot solvent.[2] |
| Colored impurities in final crystals | - Impurities are co-crystallizing with the product. | - Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Crystals are difficult to filter (clogging) | - Crystals are too fine (powdery). | - Optimize the cooling rate to encourage the growth of larger crystals. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A systematic approach to identifying the optimal solvent is crucial.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent from the recommended list (e.g., ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, observing for solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
An ideal solvent will show poor solubility at room temperature and in the ice bath, but complete solubility at elevated temperatures, resulting in a good yield of crystals upon cooling.[1]
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (determined from Protocol 1) and heat the mixture on a hot plate with stirring until the compound fully dissolves. Add a minimal excess of hot solvent to prevent premature crystallization.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Recrystallization Workflow Diagram
Caption: A logical workflow for the recrystallization of this compound, including troubleshooting checkpoints.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
Technical Support Center: Amide Bond Formation with 2-Chloroquinoline-7-carboxylic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for a common yet challenging synthetic step: the formation of an amide bond with 2-Chloroquinoline-7-carboxylic acid. The unique electronic and steric properties of this substrate demand careful consideration of reaction conditions to avoid common pitfalls such as low yields and side-product formation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Core Challenges: Understanding the Substrate
Before delving into troubleshooting, it's crucial to understand the inherent reactivity of this compound.
-
Electron-Deficient System: The quinoline ring is an electron-withdrawing heterocycle. This property decreases the nucleophilicity of the carboxylate anion, making the activation step of the amide coupling more difficult compared to simple benzoic acids.[1][2]
-
Site of Side Reaction: The chlorine atom at the C2 position is a potential site for nucleophilic aromatic substitution (SNAr).[3][4][5] The amine coupling partner is a nucleophile and, under unfavorable conditions (e.g., high temperatures, prolonged reaction times), can attack the C2 position instead of the activated carboxylic acid, leading to a significant impurity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low or no yield of the desired amide. What is the primary cause?
Low or no product formation is the most common issue and typically points to inefficient activation of the carboxylic acid.[6] The electron-withdrawing nature of the chloroquinoline ring makes the carboxyl group less reactive.
Likely Causes & Solutions:
-
Inadequate Coupling Reagent: Standard carbodiimide reagents like EDC, especially when used alone, may not be potent enough to efficiently activate the carboxylic acid.
-
Incorrect Stoichiometry: Using insufficient amounts of the coupling reagent or base will lead to incomplete activation.
-
Solution: Ensure you are using at least 1.1 to 1.2 equivalents of the coupling reagent. The base, typically a non-nucleophilic one like DIPEA, should be used in excess (2-3 equivalents) to ensure complete deprotonation of the carboxylic acid and to neutralize any acidic byproducts generated during the reaction.[11]
-
-
Poor Solubility: this compound can have limited solubility in common organic solvents, preventing it from reacting effectively.
-
Solution: Use a polar aprotic solvent like DMF or NMP, which are excellent for dissolving polar substrates. Gentle warming (40-50 °C) can also aid dissolution before adding the coupling reagents. Ensure the starting material is fully dissolved before proceeding.
-
Q2: I'm observing a significant side product with a mass corresponding to the loss of HCl and addition of my amine. What is happening and how can I prevent it?
This observation is a classic sign of a Nucleophilic Aromatic Substitution (SNAr) side reaction, where your amine attacks the C2 position of the quinoline ring.[4][5]
Root Cause: The amine has two electrophilic sites to attack: the activated carboxylic acid (desired) and the C2 carbon of the quinoline ring (undesired). If the activation of the carboxylic acid is slow or incomplete, the SNAr pathway can become competitive, especially at elevated temperatures.
Mitigation Strategies:
-
Lower the Reaction Temperature: SNAr reactions typically have a higher activation energy than amide coupling. Running your reaction at 0 °C or room temperature will significantly favor the desired amide formation. Avoid heating the reaction unless absolutely necessary.
-
Use a High-Efficiency Coupling Reagent: A faster, more efficient activation of the carboxylic acid creates a highly reactive activated ester. This dramatically increases the rate of the desired reaction, outcompeting the slower SNAr pathway. HATU is particularly effective here.[7][12]
-
Pre-activation: Activate the carboxylic acid before adding the amine. Stir the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent for 15-30 minutes at room temperature.[6] This ensures the highly reactive OAt-active ester is formed in high concentration before the nucleophile (amine) is introduced, maximizing the chance of the desired reaction.
Below is a diagram illustrating the competition between the desired amide formation and the SNAr side reaction.
Caption: Competing reaction pathways for this compound.
Q3: Which base should I use? Triethylamine (TEA) or DIPEA?
For this specific substrate, N,N-Diisopropylethylamine (DIPEA) is the strongly recommended base.
-
Steric Hindrance: DIPEA is a sterically hindered, non-nucleophilic base.[13][14] Its bulky isopropyl groups prevent it from acting as a nucleophile, meaning it will not compete with your amine in attacking the activated ester or the C2-chloro position.
-
Nucleophilicity of TEA: Triethylamine (TEA) is less sterically hindered and can sometimes act as a nucleophile, leading to unwanted side products.[15][16] While often effective, the risk of complications is higher, making DIPEA the safer and more reliable choice for this sensitive system.[13]
Q4: My reaction workup is difficult, and I'm struggling to purify my product. What are the best practices?
Purification can be challenging due to the polar nature of the quinoline-containing amide and byproducts from modern coupling reagents.
Common Impurities:
-
Tetramethylurea: A byproduct of HATU or HBTU. It is water-soluble but can sometimes be difficult to remove completely by standard aqueous washes.
-
Unreacted Carboxylic Acid: Can be difficult to separate from the polar product on silica gel.
-
HOBt or HOAt: Byproducts of the coupling process.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench with water or saturated ammonium chloride. Extract with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple aqueous washes:
-
Wash with dilute acid (e.g., 1N HCl) to remove excess base (DIPEA) and any unreacted amine.
-
Wash with dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt/HOAt.
-
Finish with a brine wash to remove residual water.
-
-
Chromatography:
-
Normal Phase (Silica Gel): Amides, especially those with heterocyclic components, can be quite polar and may streak on silica gel.[17] Use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/heptane with a methanol gradient. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help reduce streaking by deactivating acidic sites on the silica.[18]
-
Reverse Phase (C18): Often an excellent alternative for purifying polar compounds.[19] Use a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier to improve peak shape.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material and is often preferable to chromatography.[18] Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Recommended Protocol & Troubleshooting Workflow
This section provides a robust starting protocol for the amide coupling and a logical workflow for troubleshooting common issues.
Table 1: Comparison of Coupling Reagent Systems
| Reagent System | Pros | Cons for this Substrate | Recommendation |
| EDC / HOBt | Inexpensive; water-soluble byproducts.[20][21] | May not be reactive enough for this electron-deficient acid, leading to low yields and favoring SNAr.[6] | Use only if other reagents are unavailable; monitor closely for side products. |
| HATU / DIPEA | Highly efficient; fast reaction rates; low racemization; excellent for difficult couplings.[7][8][10] | More expensive; byproduct (tetramethylurea) can be tricky to remove. | Highly Recommended. The best choice to maximize yield and minimize side reactions. |
| Acyl Chloride | Highly reactive intermediate. | Requires an extra synthetic step (acid to acyl chloride); harsh reagents (e.g., SOCl₂) can be incompatible with other functional groups.[9][22] | A viable but less convenient alternative. Use with a non-nucleophilic base at low temperature. |
Optimized Experimental Protocol (HATU Coupling)
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.2 M). Stir until fully dissolved.
-
Pre-activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).[7][11]
-
Stirring: Stir the mixture at room temperature for 20 minutes. The solution may change color or consistency.
-
Amine Addition: Add your amine (1.05 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[8]
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3x) to effectively remove DMF, followed by saturated NaHCO₃ (2x), and finally brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Q4.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting amide coupling reactions.
References
-
Wikipedia. HATU . Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU . Available from: [Link]
-
Kim Reactor (YouTube). HATU | HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . Available from: [Link]
-
Organic Chemistry (YouTube). HATU, DIPEA Peptide Coupling Mechanism . Available from: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture? . Available from: [Link]
-
Reddit. Does using DIPEA in a peptide coupling reaction that different from TEA? . Available from: [Link]
-
Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring . Available from: [Link]
- Google Patents. Purification of amide compound.
-
National Center for Biotechnology Information (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Available from: [Link]
-
ResearchGate. What is the best technique for amide purification? . Available from: [Link]
-
Aapptec Peptides. Coupling Reagents . Available from: [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . Available from: [Link]
-
ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines . Available from: [Link]
- Google Patents. Amide-based compounds, production, recovery, purification and uses thereof.
-
Fisher Scientific. Amide Synthesis . Available from: [Link]
-
Hindawi. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications . Available from: [Link]
-
Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA? . Available from: [Link]
-
Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt) . Available from: [Link]
- Google Patents. Process for producing 7-chloro-quinaldine.
-
YouTube. nucleophilic aromatic substitutions . Available from: [Link]
-
Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications . Available from: [Link]
-
SpringerLink. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Available from: [Link]
-
ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU . Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? . Available from: [Link]
-
Tohoku University. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . Available from: [Link]
-
ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) . Available from: [Link]
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- 2. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
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- 22. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for the Chlorination of 7-Quinolinecarboxylic Acid
Welcome to the technical support center for the synthesis of 7-quinolinecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the chlorination of 7-quinolinecarboxylic acid. Our goal is to empower you with the expertise to navigate this critical chemical transformation effectively and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 7-quinolinecarboxylic acid to 7-quinolinecarbonyl chloride?
A1: The most common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Thionyl chloride is often preferred due to its cost-effectiveness and the fact that its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies workup.[2][3] Oxalyl chloride is also highly effective and can often be used under milder conditions.
Q2: My reaction does not seem to be going to completion. What are the likely causes?
A2: Incomplete conversion can be due to several factors. Firstly, ensure that your 7-quinolinecarboxylic acid starting material is completely dry, as any moisture will consume the chlorinating agent. Secondly, an insufficient amount of the chlorinating agent may have been used. It is common practice to use an excess of thionyl chloride, which can also serve as the solvent.[4] Lastly, the reaction may require heating (reflux) to proceed at a reasonable rate.
Q3: I observe a precipitate forming during my reaction. What could this be?
A3: If you are using a co-solvent, the precipitate could be unreacted 7-quinolinecarboxylic acid, which may have limited solubility. If the reaction is exposed to atmospheric moisture, the highly reactive 7-quinolinecarbonyl chloride product can hydrolyze back to the starting carboxylic acid, which may then precipitate.[5]
Q4: How can I monitor the progress of the reaction?
A4: Monitoring the reaction can be challenging due to the high reactivity of the product. Direct analysis by thin-layer chromatography (TLC) can be misleading as the acyl chloride may hydrolyze on the silica gel plate. A common method is to take a small aliquot of the reaction mixture, quench it with an alcohol (e.g., methanol), and then analyze the formation of the corresponding ester by TLC or LC-MS.
Q5: Is it necessary to purify the 7-quinolinecarbonyl chloride before using it in the next step?
A5: In many cases, the crude 7-quinolinecarbonyl chloride is used directly in the subsequent reaction after removing the excess chlorinating agent and any solvent under vacuum.[6] This is because the high reactivity of the acyl chloride makes it susceptible to decomposition during purification. If purification is necessary, it must be performed under strictly anhydrous conditions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the chlorination of 7-quinolinecarboxylic acid and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Moisture Contamination: Reagents, glassware, or solvents are not anhydrous. Acyl chlorides are highly sensitive to water and will rapidly hydrolyze back to the carboxylic acid.[2][5] 2. Incomplete Reaction: Insufficient heating, reaction time, or amount of chlorinating agent. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled or anhydrous grade solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: Increase the reaction temperature to reflux. Extend the reaction time. Use a larger excess of the chlorinating agent (e.g., use thionyl chloride as the solvent). |
| Formation of a Brown or Black Tar | 1. Overheating: Excessive temperatures can lead to decomposition of the starting material or product. 2. Side Reactions: The quinoline ring may undergo undesired side reactions at high temperatures. | 1. Control Reaction Temperature: Use a heating mantle with a temperature controller and monitor the reaction temperature closely. 2. Use a Co-solvent: Performing the reaction in an inert, high-boiling solvent (e.g., toluene) can help to moderate the reaction temperature. |
| Product is Contaminated with Starting Material | 1. Incomplete Conversion: See "Low or No Yield of Product". 2. Hydrolysis during Workup: Exposure of the product to moisture after the reaction is complete. | 1. Drive the Reaction to Completion: Ensure sufficient reaction time and temperature. 2. Anhydrous Workup: After removing the excess chlorinating agent, immediately dissolve the crude product in an anhydrous solvent and proceed to the next step. Avoid aqueous workups. |
| Evidence of Decarboxylation (e.g., formation of 7-chloroquinoline) | 1. Harsh Reaction Conditions: Very high temperatures can sometimes promote decarboxylation, although this is less common for aryl carboxylic acids.[7][8] | 1. Milder Conditions: Use oxalyl chloride with a catalytic amount of DMF at room temperature. If using thionyl chloride, avoid excessive heating. |
Experimental Protocols
Protocol 1: Chlorination of 7-Quinolinecarboxylic Acid using Thionyl Chloride
This protocol provides a general procedure for the synthesis of 7-quinolinecarbonyl chloride.
Materials:
-
7-Quinolinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum pump and trap
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Charging the Flask: To the flask, add 7-quinolinecarboxylic acid (1.0 eq).
-
Addition of Thionyl Chloride: Under the inert atmosphere, add an excess of thionyl chloride (5-10 eq). Thionyl chloride can be used as the solvent, or the reaction can be performed in an anhydrous solvent like toluene.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) and stir for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.[3]
-
Removal of Excess Reagent: After the reaction is complete (as indicated by the cessation of gas evolution and a clear solution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. A co-distillation with anhydrous toluene can aid in the complete removal of residual thionyl chloride.
-
Product Isolation: The resulting crude 7-quinolinecarbonyl chloride is often a solid or oil and is typically used in the next step without further purification.
Visualizing the Process: Reaction and Troubleshooting
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a well-established mechanism.[9][10]
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Troubleshooting Workflow
A logical approach to troubleshooting can help to quickly identify and resolve experimental issues.
Caption: A workflow for troubleshooting low-yield reactions.
References
-
Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]
- JP2957273B2 - Purification method of 7-chloro-quinoline-8-carboxylic acid - Google Patents.
-
Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer - PMC - NIH. Available at: [Link]
-
Carboxylic Acid + SOCl2 - ReactionWeb.io. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Why does SOCl2 only chlorinate one of the carboxylic acids? : r/chemhelp - Reddit. Available at: [Link]
-
Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Available at: [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. Available at: [Link]
-
Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Available at: [Link]
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
-
Photodecarboxylation of dicarboxylic acids in the presence of iron(III) chloride. Available at: [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]
-
7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents.
- US6727384B1 - Method for purifying acid chlorides - Google Patents.
-
Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. Available at: [Link]
-
A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Macmillan Group - Princeton University. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
-
Ketone Formation from Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids - PubMed. Available at: [Link]
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Preventing byproduct formation in "2-Chloroquinoline-7-carboxylic acid" synthesis
Technical Support Center: 2-Chloroquinoline-7-carboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid manual, we present a series of troubleshooting guides in a question-and-answer format to address the specific, practical challenges you may encounter. Our focus is on understanding the root cause of byproduct formation and providing scientifically grounded, actionable solutions.
FAQ 1: Incomplete Chlorination
Question: "I've completed my reaction, but TLC and NMR analysis show a significant amount of my starting material, 2-hydroxyquinoline-7-carboxylic acid (also known as quinolin-2(1H)-one-7-carboxylic acid), remaining. How can I drive the chlorination to completion?"
Root Cause Analysis: The conversion of a 2-hydroxyquinoline (a quinolinone) to a 2-chloroquinoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is not a simple nucleophilic substitution. The mechanism involves the activation of the quinolinone's carbonyl oxygen by POCl₃. Incomplete reactions are often due to insufficient activation, premature degradation of the chlorinating agent, or suboptimal reaction temperatures.
The reaction proceeds in two main stages: an initial phosphorylation of the quinolinone at lower temperatures, followed by a chloride displacement at higher temperatures to form the product.[1][2][3] If the temperature is too low during the second stage, the conversion of the phosphorylated intermediate to the final product will be sluggish. Conversely, if the initial addition of POCl₃ is done at too high a temperature, side reactions and degradation can occur.
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial", color="#202124"];
} endot Caption: Workflow for troubleshooting incomplete chlorination.
Troubleshooting and Solutions:
-
Moisture Control is Critical: POCl₃ reacts violently with water to produce phosphoric acid and HCl, which depletes your reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All starting materials and solvents should be anhydrous.
-
Optimize Stoichiometry and Temperature: A common issue is using an insufficient excess of POCl₃. The reagent acts as both a reactant and a solvent in many procedures.
Parameter Standard Protocol Optimized Protocol for Difficult Substrates POCl₃ Equivalents 3-5 eq. 5-10 eq. (or use as solvent) Addition Temperature 0-25 °C 0 °C (slow, dropwise addition) Reaction Temperature Reflux (100-110 °C) Staged: 2h at 80°C, then 2-4h at 110°C -
Consider a Co-solvent or Additive: For substrates with poor solubility in neat POCl₃, adding a high-boiling inert solvent like toluene or acetonitrile can improve reaction homogeneity. In some cases, catalytic amounts of a tertiary amine (e.g., triethylamine) or DMF can accelerate the reaction, though this must be done cautiously as it can also promote side reactions.[1]
Self-Validating Experimental Protocol (Optimized Chlorination):
-
Equip an oven-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 2-hydroxyquinoline-7-carboxylic acid (1.0 eq) to the flask.
-
Add phosphorus oxychloride (POCl₃, 5.0 eq) via the dropping funnel slowly at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 80 °C and hold for 2 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The intermediate should be visible.
-
Increase the temperature to 110 °C and reflux for 3-4 hours until the starting material is consumed as indicated by TLC.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to precipitate the crude product.
-
Filter, wash with cold water, and dry the solid product.
FAQ 2: Presence of Decarboxylated Byproduct
Question: "My mass spectrometry results show a peak corresponding to 2-chloroquinoline, in addition to my desired this compound. Why is the carboxylic acid group being lost?"
Root Cause Analysis: Decarboxylation, the loss of the -COOH group as CO₂, is a common side reaction for carboxylic acids, especially aromatic ones, under harsh thermal conditions.[4][5] The high temperatures often required for the Gould-Jacobs cyclization to form the quinoline core, or during the subsequent chlorination step, can promote this unwanted reaction.[6][7][8] The stability of the resulting carbanion intermediate plays a key role; in the quinoline system, the electron-withdrawing nature of the ring can stabilize this intermediate, facilitating decarboxylation.[9]
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial", color="#202124"];
} endot Caption: Mechanism of thermal decarboxylation.
Troubleshooting and Solutions:
-
Minimize Thermal Stress: The most direct solution is to reduce the reaction temperature and time.
-
Chlorination Step: As detailed in FAQ 1, use a staged temperature approach. Avoid prolonged heating at temperatures above 110 °C. If the reaction is complete, work it up promptly.
-
Gould-Jacobs Cyclization: This step is often the most heat-intensive. Traditional methods use high-boiling solvents like diphenyl ether at ~250 °C.[7] Consider microwave-assisted synthesis, which can significantly reduce reaction times and often allows for lower bulk temperatures, thus minimizing thermal degradation.[7]
-
-
Protecting Group Strategy: If decarboxylation remains a persistent issue, consider synthesizing the quinoline ring with the carboxylic acid group protected as an ester (e.g., methyl or ethyl ester). The ester is generally more robust against thermal decarboxylation. The chlorination can be performed on the ester, followed by hydrolysis as the final step to reveal the carboxylic acid.
Self-Validating Experimental Protocol (Ester Hydrolysis):
-
Dissolve the crude 2-chloroquinoline-7-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The desired this compound will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
FAQ 3: Hydrolysis Back to Starting Material
Question: "I successfully isolated my this compound, but upon storage or during subsequent purification steps (like recrystallization from an aqueous solvent), I'm noticing the reappearance of the 2-hydroxyquinoline starting material. What is happening?"
Root Cause Analysis: The 2-chloroquinoline moiety is an activated halide. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. Water, especially under acidic or basic conditions, can act as a nucleophile, leading to hydrolysis of the C-Cl bond and reversion to the more thermodynamically stable 2-hydroxyquinoline (quinolinone) tautomer.[10][11][12][13] This process can be accelerated by residual acid or base from the work-up.
Troubleshooting and Solutions:
-
Thorough Neutralization and Drying: Ensure that after the reaction quench and work-up, the product is washed thoroughly with water until the washings are neutral. Dry the product completely under high vacuum to remove all traces of water and volatile acids like HCl.
-
Aprotic Solvents for Purification: When performing recrystallization or column chromatography, use anhydrous, aprotic solvents.
Purification Method Recommended Solvents Solvents to Avoid Recrystallization Toluene, Acetonitrile, Ethyl Acetate, Dichloromethane Ethanol, Methanol, Water, Isopropanol Chromatography Hexanes/Ethyl Acetate, DCM/Ethyl Acetate Any mobile phase containing alcohol or water -
Proper Storage: Store the final, dry product in a desiccator under an inert atmosphere and away from light to prevent gradual hydrolysis from atmospheric moisture.
References
-
Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. Royal Society of Chemistry. [Link]
- Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
- Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
- Wang, M.-F., et al. (2025). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]
- Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
-
Gould–Jacobs reaction. Wikiwand. [Link]
-
Zhang, Y., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
-
Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025). YouTube. [Link]
-
Ishkov, Y. V., et al. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Ophcj. [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. [Link]
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
-
POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]
- Process for producing 7-chloro-quinaldine.
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
-
Dunn, G. E., & Cid, T. T. (1984). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2024). Decarboxylation. Wikipedia. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
-
2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
-
Decarboxylation of Carboxylic Acids. (2025). YouTube. [Link]
-
2-Chloroquinoline-3-carboxylic acid. National Institutes of Health. [Link]
-
2-Chloroquinoline-4-carboxylic acid. PubChem. [Link]
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- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. figshare.com [figshare.com]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HPLC Purity Analysis of 2-Chloroquinoline-7-carboxylic acid
This guide provides a comprehensive framework for developing and troubleshooting a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloroquinoline-7-carboxylic acid. It is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for quality control and stability testing. The information presented herein synthesizes established chromatographic principles with practical, field-proven insights to address common challenges encountered during analysis.
Section 1: Recommended HPLC Method for Purity Analysis
The accurate determination of purity for active pharmaceutical ingredients (APIs) like this compound is paramount. The following reversed-phase HPLC (RP-HPLC) method is designed to provide excellent resolution, peak shape, and sensitivity for the main component and its potential process-related impurities or degradation products.
Rationale for Method Design
The choice of a reversed-phase method using a C18 stationary phase is based on the non-polar, heterocyclic ring structure of the quinoline moiety, which will exhibit strong retention on this type of column. The carboxylic acid group imparts significant polarity and a pH-dependent charge. Therefore, precise control of the mobile phase pH is critical to ensure consistent retention and symmetrical peak shape.[1] A buffered mobile phase is employed to suppress the ionization of the carboxylic acid, mitigating potential peak tailing that can arise from secondary interactions with residual silanol groups on the silica-based stationary phase.[2][3] Gradient elution is selected to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.
Experimental Protocol: Step-by-Step
1. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Prepare a 20 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the solution through a 0.22 µm membrane filter.
- Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
- Needle Wash/Purge Solvent: Prepare a mixture of 50:50 (v/v) acetonitrile and HPLC-grade water.
2. Sample Preparation:
- Diluent: Use the Needle Wash solvent (50:50 acetonitrile/water) as the diluent.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the diluent.
- Filtration: Ensure all solutions are passed through a 0.45 µm syringe filter before injection to prevent particulate matter from blocking the system.[4]
3. Chromatographic Conditions:
- The operational parameters should be set as detailed in the table below.
4. System Equilibration:
- Before initiating the analysis, equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30-60 minutes or until a stable baseline is achieved.[4]
5. Injection Sequence:
- Perform a blank injection (diluent) first to ensure the system is clean.
- Make at least five replicate injections of the standard solution to establish system suitability.
- Proceed with the analysis of sample solutions.
Data Presentation: Method Parameters & System Suitability
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or the λmax of the compound) |
| Injection Volume | 5 µL |
| Run Time | 30 minutes |
Table 2: System Suitability Test (SST) Criteria
System suitability testing is a mandatory part of method validation and routine analysis to ensure the chromatographic system is performing adequately.[5] The following criteria should be met based on replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the analysis of this compound using the recommended method.
Q1: My peak for this compound is tailing severely (Tailing Factor > 1.5). What are the likely causes and how do I fix it?
A1: Peak tailing is a common issue, especially for acidic or basic compounds, and it can compromise resolution and integration accuracy.[2] The primary causes are typically chemical interactions or physical issues within the system.
-
Cause 1: Secondary Silanol Interactions. This is the most probable cause. The acidic silanol groups (Si-OH) on the silica stationary phase can interact ionically with your analyte, causing some molecules to be retained longer, which results in a "tail".[3][6]
-
Solution A (Verify pH): Ensure the mobile phase pH is correctly prepared and is at least 1.5-2 pH units below the pKa of the carboxylic acid group. This keeps the analyte in its neutral, protonated form, minimizing ionic interactions. Re-prepare the buffer if it is more than 48 hours old.[1][7]
-
Solution B (Use a Different Column): If tailing persists, the column itself may have high silanol activity. Consider switching to a column with advanced end-capping (e.g., a "base-deactivated" column) or a different stationary phase chemistry.[6]
-
-
Cause 2: Column Contamination or Degradation. Accumulation of strongly retained sample matrix components on the column inlet can create active sites and distort peak shape.[2][8]
-
Solution A (Use a Guard Column): A guard column is an inexpensive way to protect the analytical column from contaminants and is highly recommended. If you are already using one, replace it.[6][8]
-
Solution B (Flush the Column): Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate. This can often wash away contaminants from the inlet frit.[7]
-
-
Cause 3: Extra-Column Volume. Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening that manifests as tailing.[3]
-
Solution: Ensure all connecting tubing (especially between the column and detector) is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Q2: I'm seeing peak fronting (Tailing Factor < 0.9). What does this indicate?
A2: Peak fronting, often described as a "shark fin" shape, is less common than tailing but points to specific issues.[9]
-
Cause 1: Sample Overload. This is the most frequent cause of peak fronting. Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing excess molecules to travel faster down the column, leading to a fronting peak.[9][10]
-
Solution: Dilute your sample and re-inject. A 1:10 dilution is a good starting point. If the peak shape becomes symmetrical, you have confirmed mass overload.[9]
-
-
Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 5% acetonitrile), it can cause the analyte to move through the column inlet improperly, distorting the peak.[7][11]
-
Solution: Prepare your sample in a diluent that is as close as possible to the initial mobile phase composition.
-
-
Cause 3: Low Column Temperature. In some cases, especially if the analyte has poor solubility, a column temperature that is too low can contribute to fronting.[9]
-
Solution: Try increasing the column temperature by 5-10 °C to see if the peak shape improves.
-
Q3: My baseline is noisy or drifting. How can I get a stable baseline?
A3: An unstable baseline can severely impact the ability to accurately integrate low-level impurities.[12][13] The source can be chemical or instrumental.
-
Cause 1: Air Bubbles in the System. Air bubbles passing through the detector flow cell are a very common cause of random, sharp baseline spikes.[4][13]
-
Solution: Ensure your mobile phases are thoroughly degassed before use. Purge the pump lines to remove any trapped air.[14]
-
-
Cause 2: Mobile Phase Issues.
-
Contamination: Using low-quality solvents or contaminated water can lead to a noisy or drifting baseline.[12][14] Always use HPLC-grade solvents and freshly prepared buffers.
-
Inadequate Mixing: If you are using an online mixer for your gradient, improper mixing can cause periodic fluctuations in the baseline.[12] Pre-mixing the mobile phase or ensuring the mixer is functioning correctly can solve this.
-
Slow Equilibration: Some mobile phase/column combinations require a long time to equilibrate. A drifting baseline at the start of a run often indicates insufficient equilibration time.[4][7]
-
-
Cause 3: Detector Lamp Failure. As a UV detector lamp ages, its energy output can become unstable, resulting in increased baseline noise.[7][12]
-
Solution: Check the lamp energy via your instrument software. If it is low, the lamp needs to be replaced.
-
-
Cause 4: Leaks. A small, undetected leak in a fitting can cause pressure fluctuations that manifest as baseline noise.[7][15]
-
Solution: Carefully inspect all fittings for any signs of leakage.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is controlling the mobile phase pH so critical for this analysis?
A1: The analyte, this compound, has a carboxylic acid functional group, which is ionizable. The ionization state of this group is governed by the pH of the mobile phase relative to its pKa value.
-
Above the pKa: The carboxylic acid will be deprotonated (negatively charged). In this state, it is more polar and will elute earlier. It is also more likely to interact with charged silanol sites, causing peak tailing.[16]
-
Below the pKa: The group will be protonated (neutral). In this state, its retention is more stable and predictable on a C18 column, and undesirable secondary interactions are minimized.[1] By buffering the mobile phase at a low pH (e.g., 3.0), we ensure the analyte remains in a single, neutral form, which is essential for achieving reproducible retention times and symmetrical peak shapes.[16]
Q2: How do I validate this HPLC method according to regulatory guidelines like ICH?
A2: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, a purity method must be validated for several key performance characteristics.[18][19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, peroxide, heat, light).[5]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a specified range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of test results to the true value. This is often determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 pH units, ±2°C in column temperature).[19]
Q3: What is the purpose of the organic modifier (acetonitrile) in the mobile phase?
A3: In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. The organic modifier, acetonitrile in this case, is the "strong" solvent. Increasing the concentration of acetonitrile in the mobile phase makes it more non-polar. This reduces the hydrophobic interaction between the analyte and the C18 stationary phase, causing the analyte to elute from the column more quickly. The gradient program, which systematically increases the percentage of acetonitrile over time, is used to elute compounds with varying degrees of hydrophobicity, from the more polar impurities at the beginning to the less polar main analyte and any non-polar impurities later in the run.[16]
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 18, 2026, from [Link]
-
ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved January 18, 2026, from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 18, 2026, from [Link]
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved January 18, 2026, from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved January 18, 2026, from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 18, 2026, from [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved January 18, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 18, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 18, 2026, from [Link]
-
Dr. Merlin Bicking. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved January 18, 2026, from [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved January 18, 2026, from [Link]
-
Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Retrieved January 18, 2026, from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved January 18, 2026, from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved January 18, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved January 18, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved January 18, 2026, from [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved January 18, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 18, 2026, from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved January 18, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 18, 2026, from [Link]
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved January 18, 2026, from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved January 18, 2026, from [Link]
-
El-Said, S. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved January 18, 2026, from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved January 18, 2026, from [Link]
-
Saral, A., et al. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved January 18, 2026, from [Link]
-
Ladraa, S., et al. (2025, August 10). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 18, 2026, from [Link]
-
Ishkov, Y. V., et al. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved January 18, 2026, from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved January 18, 2026, from [Link]
-
Ladraa, S., et al. (n.d.). 2-Chloroquinoline-3-carboxylic acid. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 14). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). Quinoline-2-carboxylic acid (2-chloroethyl)amide - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. waters.com [waters.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
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- 19. altabrisagroup.com [altabrisagroup.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Challenges in the scale-up synthesis of "2-Chloroquinoline-7-carboxylic acid"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloroquinoline-7-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic building block. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Technical Troubleshooting Guide
This section addresses specific, practical problems that may arise during the synthesis. The most common and challenging step—the conversion of 2-hydroxyquinoline-7-carboxylic acid to the target 2-chloro derivative—is a primary focus.
Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish, incomplete, or shows the reappearance of starting material after aqueous workup. What is happening and how can I fix it?
Answer:
This is a frequent and critical issue in the synthesis of 2-chloroquinolines from their 2-hydroxy (or more accurately, quinolin-2-one) precursors. The problem stems from a combination of factors including reaction equilibrium, intermediate stability, and workup procedures.
Causality Explained:
The 2-hydroxyquinoline exists predominantly as its amide tautomer, quinolin-2-one. The reaction with POCl₃ is not a simple displacement of a hydroxyl group. It proceeds through one or more phosphorylated intermediates. If these intermediates are not fully converted to the 2-chloro product, they can readily hydrolyze back to the starting quinolin-2-one during aqueous workup. Simply observing the disappearance of starting material by Thin Layer Chromatography (TLC) can be misleading, as the intermediate may have a different Rf value but is not the final product.[1]
Troubleshooting Protocol & Recommendations:
-
Ensure Anhydrous Conditions: Moisture will rapidly consume POCl₃, generating phosphoric acid and HCl, which complicates the reaction. All glassware must be oven-dried, and solvents must be anhydrous.
-
Increase Reaction Temperature and Time: These chlorinations often require high temperatures (refluxing POCl₃, ~110 °C) for an extended duration to drive the reaction to completion. On a larger scale, ensure efficient heat transfer to maintain a consistent internal temperature.
-
Use of a Tertiary Amine Base or Catalyst: The addition of a high-boiling tertiary amine like N,N-dimethylaniline or pyridine can accelerate the reaction. The base serves two purposes: it can neutralize the HCl generated in situ and may act as a nucleophilic catalyst to form a more reactive chlorophosphonium intermediate with POCl₃. For large-scale operations, a solvent-free approach using one equivalent of pyridine with equimolar POCl₃ in a sealed reactor has been shown to be effective and minimizes waste.[2]
-
Careful Workup Procedure:
-
Quenching: The reaction mixture should be cooled significantly before quenching. The quench is highly exothermic. Slowly and carefully add the reaction mixture to a mixture of ice and water, never the other way around.
-
pH Adjustment: The target product, this compound, is an acid. After quenching, it will likely be in a highly acidic aqueous solution. To isolate it, you must carefully adjust the pH. Bringing the pH to ~3-4 with a base like sodium hydroxide or sodium carbonate should precipitate the carboxylic acid product. Avoid making the solution too basic, which could lead to hydrolysis of the 2-chloro group or dissolution of the product as a carboxylate salt.
-
-
Confirmation of Reaction Completion: Before workup, take a small aliquot of the reaction, quench it carefully in a separate vial with D₂O, and analyze by ¹H NMR. The disappearance of the quinolinone NH proton and characteristic shifts in the aromatic protons can confirm the formation of the chloro-product, providing a more reliable checkpoint than TLC alone.
Troubleshooting Summary Table:
| Parameter | Common Problem | Recommended Action |
| Reagents & Conditions | Starting material is insoluble in POCl₃. | Add a co-solvent like sulfolane or use a high-boiling tertiary amine to improve solubility and reaction rate. |
| Reaction stalls or is incomplete. | Increase temperature to reflux and extend reaction time (monitor by NMR). Consider adding a catalytic amount of DMF. | |
| Workup | Reappearance of starting material post-quench. | The reaction was incomplete. Re-run with more forcing conditions. Ensure the quench is done on ice to minimize hydrolysis. |
| Low isolated yield after precipitation. | The product may be partially soluble. Check the pH of the filtrate and re-adjust if necessary. Cool the mixture thoroughly before filtration. | |
| Safety | Violent, exothermic quench. | Cool the reaction mixture to room temperature or below before adding it slowly to a large excess of crushed ice. |
Question 2: I'm observing the formation of significant dark, tarry byproducts, especially during scale-up. How can I improve the reaction profile?
Answer:
The formation of tar and other colored impurities is typically a result of thermal decomposition or side reactions occurring at the high temperatures required for chlorination.
Causality Explained:
Quinoline ring systems, especially those with carboxylic acid groups, can be susceptible to decarboxylation or other degradation pathways under harsh acidic and high-temperature conditions. The Vilsmeier-Haack reaction, another common route to quinolines, is also known for producing such byproducts under harsh conditions.[3]
Mitigation Strategies:
-
Lower the Temperature with Additives: As mentioned, using a catalyst like DMF or a base like pyridine can often allow for lower reaction temperatures or shorter reaction times, minimizing byproduct formation.[2]
-
Solvent Selection: While often run neat in excess POCl₃, using a high-boiling, inert solvent like diphenyl ether or sulfolane can help moderate the reaction, improve heat transfer, and prevent localized overheating ("hot spots") in large reactors.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.
-
Purification of Starting Material: Ensure the precursor, 2-hydroxyquinoline-7-carboxylic acid, is of high purity. Impurities in the starting material can often be the source of polymerization or tar formation at high temperatures.
Question 3: The final product is proving difficult to purify. What are the most effective purification methods?
Answer:
This compound is a crystalline solid with limited solubility in many common organic solvents, which can make purification challenging.
Recommended Purification Protocol:
-
Crude Precipitation: The initial isolation by pH-adjusted precipitation from the aqueous workup is a powerful purification step in itself. Perform this step slowly with good stirring to ensure the formation of an easily filterable solid rather than an oil.
-
Recrystallization:
-
Solvent Screening: Finding a suitable single solvent for recrystallization can be difficult. A solvent system approach is often more effective. Good candidates to screen include acetic acid, ethanol/water, or DMF/water mixtures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent (e.g., hot acetic acid). If the solution is colored, you can perform a hot filtration through a pad of Celite® or add a small amount of activated charcoal (beware that charcoal can also adsorb your product). Allow the solution to cool slowly to promote the growth of large, pure crystals.
-
-
Slurry Wash: If recrystallization proves ineffective due to very low solubility, a slurry wash is a good alternative. Suspend the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., hot ethyl acetate or acetonitrile). Stir vigorously for 1-2 hours, then filter and wash the solid. This will wash away more soluble impurities without needing to fully dissolve the product.
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable and scalable synthetic route to this compound?
Answer:
While several strategies exist for quinoline synthesis, for this specific target, a two-step sequence starting from a suitably substituted aniline is the most common and logical approach for scale-up.
Recommended Synthetic Workflow:
-
Step 1: Cyclization to form the Quinolin-2-one Core. The Gould-Jacobs reaction is a robust method for this transformation.[4][5] It involves reacting 4-aminobenzoic acid with an activated malonic ester derivative (e.g., diethyl ethoxymethylenemalonate). The initial condensation is followed by a thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to yield 2-hydroxyquinoline-7-carboxylic acid.
-
Step 2: Chlorination. The intermediate 2-hydroxyquinoline-7-carboxylic acid is then chlorinated using phosphorus oxychloride (POCl₃), as detailed in the troubleshooting guide above, to yield the final product.
This route is generally preferred over alternatives like the Vilsmeier-Haack reaction, which typically yields 2-chloro-3-formylquinolines and would require a more convoluted path to introduce the 7-carboxylic acid group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Stability of "2-Chloroquinoline-7-carboxylic acid" under acidic and basic conditions
Technical Support Center: 2-Chloroquinoline-7-carboxylic acid
A Guide to Experimental Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide provides in-depth information, troubleshooting advice, and validated protocols to help you understand and manage the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your research.
Overview of Chemical Stability
This compound is a heterocyclic compound featuring a relatively stable quinoline core. However, its stability is significantly influenced by the two functional groups: the chloro group at the 2-position and the carboxylic acid at the 7-position. The reactivity of these groups is highly dependent on the pH, temperature, and solvent system of your experiment. Understanding these dependencies is crucial for preventing unwanted degradation, ensuring accurate analytical results, and developing stable formulations.
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] This guide will focus on the two most common chemical stress conditions: acidic and basic hydrolysis.
Stability Under Acidic Conditions
Under acidic conditions, the primary point of instability is the 2-chloro substituent. The quinoline nitrogen can be protonated, which activates the C2 position for nucleophilic attack by water, leading to hydrolysis.
Frequently Asked Questions (FAQs): Acidic Stability
Q1: What is the primary degradation pathway for this compound in an acidic medium?
A1: The principal degradation pathway is the acid-catalyzed hydrolysis of the 2-chloro group to a hydroxyl group.[3][4][5] This results in the formation of 2-hydroxyquinoline-7-carboxylic acid , which exists in tautomeric equilibrium with its more stable keto form, 2-oxo-1,2-dihydroquinoline-7-carboxylic acid (also known as a quinolone).[3][6][7] This conversion is a common reaction for 2-chloro N-heteroarenes.[3]
Q2: What conditions typically promote this acidic degradation?
A2: The rate of hydrolysis is dependent on both pH and temperature. Strongly acidic conditions (e.g., using HCl or H₂SO₄) and elevated temperatures (e.g., refluxing at 60-100°C) will significantly accelerate the degradation process.[3][8] Even milder acids like formic acid have been shown to effectively promote this hydrolysis at elevated temperatures.[4][5]
Q3: Is the quinoline ring itself susceptible to degradation in acid?
A3: The quinoline ring system is generally robust and resistant to cleavage under typical acidic stress conditions used in forced degradation studies. Significant degradation of the core ring structure would require extremely harsh conditions that are not commonly encountered in routine laboratory work.
Q4: How can I monitor the degradation of this compound under acidic stress?
A4: The most effective method is reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[1] A stability-indicating method should be developed that can separate the parent compound, this compound, from its primary degradant, 2-hydroxyquinoline-7-carboxylic acid, and any other potential impurities.
Acidic Degradation Pathway
The diagram below illustrates the conversion of the parent compound to its primary acid-induced degradant.
Caption: Acid-catalyzed hydrolysis of this compound.
Stability Under Basic Conditions
In basic media, the chemistry is dominated by the acidic nature of the carboxylic acid group. The chloro group at the C2 position is generally less reactive towards nucleophilic substitution under basic conditions compared to acidic conditions.
Frequently Asked Questions (FAQs): Basic Stability
Q1: What is the initial reaction of this compound in a basic solution?
A1: The first and most immediate reaction is the deprotonation of the carboxylic acid group by the base (e.g., NaOH, KOH). This acid-base reaction forms the corresponding carboxylate salt, for example, sodium 2-chloroquinoline-7-carboxylate. This salt is typically much more soluble in aqueous media than the parent carboxylic acid.[9]
Q2: Does the 2-chloro group undergo hydrolysis in basic conditions?
A2: The hydrolysis of the 2-chloro group to a hydroxyl group is significantly slower under basic conditions compared to acidic conditions. This is because the electron-rich quinoline ring deactivates the C2 position towards nucleophilic attack. While the reaction can occur, it generally requires more forcing conditions, such as high temperatures and/or a prolonged reaction time, to proceed at a meaningful rate.
Q3: Are there other potential degradation pathways in a basic medium?
A3: Under standard laboratory conditions for formulation or analysis, the primary event is salt formation. Other degradation pathways are generally not significant unless extreme conditions are applied. The stability of the quinoline ring itself is very high under basic conditions.
Q4: How does the formation of the carboxylate salt affect my experiment?
A4: The most significant change is in solubility. The increased aqueous solubility of the carboxylate salt can be advantageous for preparing solutions. However, if you need to extract the compound into an organic solvent, you must first acidify the solution to a pH below the pKa of the carboxylic acid (~3-5) to protonate it back to the less polar, organic-soluble form.
Acid-Base Equilibrium in Basic Solution
The diagram below shows the reversible deprotonation of the carboxylic acid group.
Caption: Reversible formation of the carboxylate salt in basic media.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| A new, more polar peak appears in the HPLC chromatogram after acid treatment. | Hydrolysis of the 2-chloro group. | This is the expected degradation product, 2-hydroxyquinoline-7-carboxylic acid. Confirm its identity using LC-MS by checking for the expected mass change (loss of Cl, gain of OH). |
| The compound's solubility dramatically increases after adding NaOH solution. | Formation of the carboxylate salt. | This is the expected behavior. The deprotonated carboxylic acid is an ionic salt with higher aqueous solubility.[9] |
| Low recovery of the compound from a basic aqueous solution via organic extraction. | The compound is in its ionized carboxylate form. | Before extraction, acidify the aqueous layer with an acid like 1M HCl to a pH of ~2-3. This will protonate the carboxylate, making the compound neutral and more soluble in organic solvents (e.g., ethyl acetate, dichloromethane). |
| No degradation is observed after refluxing in 0.1M HCl for 30 minutes. | Insufficient stress. | The compound may be relatively stable under these conditions. Increase the stress level by using a higher acid concentration (e.g., 1M HCl) or extending the reflux time.[8] Monitor the reaction at set time points (e.g., 2, 6, 12, 24 hours) to track the degradation progress. |
Summary of Stability & Forced Degradation Conditions
The following table summarizes the expected behavior of this compound under typical forced degradation conditions as recommended by ICH guidelines.[1]
| Stress Condition | Typical Reagents & Conditions | Expected Primary Reaction / Degradation | Notes |
| Acid Hydrolysis | 0.1M - 1M HCl, heated to 60-80°C | Major Degradation: Hydrolysis of the 2-chloro group to form 2-hydroxyquinoline-7-carboxylic acid.[3] | The reaction rate is dependent on acid strength and temperature. |
| Base Hydrolysis | 0.1M - 1M NaOH, at room temp or heated | Primary Reaction: Deprotonation to form the highly soluble carboxylate salt. Minor Degradation: Slow hydrolysis of the 2-chloro group may occur at elevated temperatures. | Degradation of the chloro-group is significantly slower than under acidic conditions. |
| Oxidation | 3-30% H₂O₂ at room temperature | The quinoline ring and carboxylic acid are generally stable, but side reactions are possible. | The specific vulnerability to oxidation should be experimentally determined. |
| Thermal (Dry Heat) | 60-80°C | Likely to be stable. | Test for stability in a calibrated oven. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Potential for photolytic degradation. | The specific photosensitivity needs to be determined experimentally by exposing the solid and solutions to light.[10] |
Experimental Protocols
Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
Protocol 1: Acidic Stress Testing
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 2M HCl to achieve a final concentration of 0.5 mg/mL in 1M HCl.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place both vials in a heating block or water bath set to 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) from the stress and control samples at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching & Neutralization: Immediately add the aliquot to a vial containing an equivalent molar amount of NaOH (e.g., 100 µL of 1M NaOH) to neutralize the acid and stop the reaction.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside an unstressed standard to calculate the percentage of degradation.
Protocol 2: Basic Stress Testing
-
Preparation: Use the same 1 mg/mL stock solution as in the acidic stress test.
-
Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 2M NaOH to achieve a final concentration of 0.5 mg/mL in 1M NaOH.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place both vials at 60°C. Due to higher stability, a longer incubation time or higher temperature may be required to observe degradation.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 6, 24, 48 hours).
-
Quenching & Neutralization: Immediately neutralize the aliquot by adding it to a vial containing an equivalent molar amount of HCl (e.g., 100 µL of 1M HCl).
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC.
References
- HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry (RSC Publishing).
- HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry (RSC Publishing).
- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Forced Degrad
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Q1B Photostability Testing of New Drug Substances and Products. U.S.
- Degradation of quinoline by a soil bacterium. PubMed.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Chloroquinoline Carboxylic Acid Isomers: A Guide for Drug Discovery Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among its many derivatives, 2-chloroquinoline carboxylic acids represent a versatile class of compounds, serving as both biologically active agents and key intermediates for the synthesis of more complex molecules. The reactivity of the chlorine atom at the C2 position allows for facile nucleophilic substitution, making it a valuable handle for molecular elaboration.
The constitutional isomers of 2-chloroquinoline carboxylic acid, differentiated by the position of the carboxylic acid group on the quinoline ring system, often exhibit distinct biological profiles. This positional variation significantly influences the molecule's physicochemical properties, such as its shape, polarity, and ability to interact with biological targets. This guide provides a comparative overview of the biological activities of key 2-chloroquinoline carboxylic acid isomers, offering experimental insights and protocols to aid researchers in the fields of medicinal chemistry and drug development.
Synthesis and Chemical Reactivity
The synthesis of 2-chloroquinoline carboxylic acid isomers is typically achieved through multi-step processes. A common strategy involves the Vilsmeier-Haack reaction on acetanilides to generate 2-chloroquinoline-3-carbaldehydes, which can then be oxidized to the corresponding carboxylic acid.[2] For instance, 2-chloroquinoline-3-carboxylic acid can be prepared by the oxidation of its aldehyde precursor using reagents like silver nitrate in the presence of sodium hydroxide. Alternative routes have been developed for other isomers, such as the synthesis of esters of 2-chloroquinoline-5-, 6-, and 7-carboxylic acids through successive oxidation and chlorination reactions of the corresponding methyl quinoline carboxylates.[3]
The chemical reactivity of these isomers is dominated by the electrophilic nature of the C2 carbon, making the chlorine atom a good leaving group for nucleophilic aromatic substitution reactions. This allows for the synthesis of a diverse library of derivatives with modified biological activities.
Comparative Biological Activities
The position of the carboxylic acid group is a critical determinant of the biological activity of 2-chloroquinoline carboxylic acid isomers. While direct, side-by-side comparative studies are limited, a survey of the literature reveals distinct therapeutic potentials for different isomers and their derivatives.
Anti-inflammatory Activity
Both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives have shown significant anti-inflammatory properties.[4]
-
2-Chloroquinoline-4-carboxylic Acid Derivatives: Amides derived from 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have demonstrated potent anti-inflammatory and analgesic effects.[5] This suggests that the 4-carboxylic acid scaffold is a promising starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is often linked to the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX).[6]
-
2-Chloroquinoline-3-carboxylic Acid Derivatives: Studies on quinoline-3-carboxylic acids have also reported appreciable anti-inflammatory affinities, comparable to the classical NSAID indomethacin in lipopolysaccharide (LPS)-induced inflammation models.[4]
The following workflow illustrates a general approach for screening and characterizing the anti-inflammatory potential of these isomers.
Caption: General workflow for anti-inflammatory drug discovery using quinoline derivatives.
Antimicrobial Activity
Quinolines have long been recognized for their antimicrobial properties, with the fluoroquinolones being a prominent class of antibiotics. Derivatives of 2-chloroquinoline carboxylic acids also exhibit notable activity against a range of pathogens.
-
2-Chloroquinoline-4-carboxylic Acid Derivatives: These compounds have been studied for their effects on bacteria and fungi. Some derivatives cause profound morphological changes in fungal hyphae, suggesting a mechanism that involves disruption of cell wall integrity or membrane permeability.[7]
-
2-Chloroquinoline-3-carboxylic Acid Derivatives: While less explored for their antimicrobial potential compared to the 4-substituted isomers, their derivatives, such as hydrazones, have shown potency against various microbial strains.[8] The core scaffold is often functionalized to create hybrid molecules with enhanced antimicrobial effects.[2]
The table below summarizes representative antimicrobial data for derivatives of these isomers.
| Compound Class | Organism | Activity Metric | Result | Reference |
| 2-substituted quinoline-4-carboxamides | Gram-positive bacteria | MIC | Weak to moderate | [7] |
| 2-substituted quinoline-4-carboxylic acids | Botrytis cinerea (fungus) | Morphological change | Profound changes observed | [7] |
| 2-chloro-6-methylquinoline hydrazone derivative | Various bacterial strains | MIC | As low as 3.12 µg/mL | [8] |
| Fused 2-chloroquinoline-3-carbaldehyde derivs. | S. aureus, E. coli | Antibacterial | Inactive | [1] |
Anticancer Activity
The antiproliferative properties of quinoline carboxylic acids are a major area of research. The mechanism often involves the inhibition of enzymes crucial for cancer cell survival and proliferation.[9]
-
2-Chloroquinoline-4-carboxylic Acid Derivatives: These compounds have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuins (e.g., SIRT3), which are important epigenetic targets in oncology.[10][11] For example, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors, inducing cell cycle arrest in leukemic cell lines.[11] Similarly, 2-phenylquinoline-4-carboxylic acid derivatives act as HDAC3-selective inhibitors, promoting apoptosis in cancer cells.[10]
-
2-Chloroquinoline-3-carboxylic Acid Derivatives: These isomers have also demonstrated significant cytotoxicity against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[4]
The diagram below illustrates the relationship between the isomer structure and its primary targeted biological activities.
Caption: Structure-activity relationship of 2-chloroquinoline carboxylic acid isomers.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. Below is a representative protocol for determining antimicrobial susceptibility.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for assessing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Materials and Reagents:
-
Test compounds (2-chloroquinoline carboxylic acid isomers/derivatives) dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Cation-adjusted Mueller-Hinton Broth (MHB II).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
0.5 McFarland turbidity standard.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer colonies to a tube containing sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in MHB II to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Assay Procedure:
-
Dispense 100 µL of MHB II into all wells of a 96-well plate.
-
Add 100 µL of the stock test compound solution to the first well of a row and mix thoroughly. This creates an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of compound concentrations.
-
Prepare control wells:
-
Growth Control: 100 µL MHB II + 100 µL of bacterial inoculum (no compound).
-
Sterility Control: 200 µL of MHB II (no bacteria, no compound).
-
Solvent Control: A serial dilution of DMSO to ensure it has no effect on bacterial growth at the concentrations used.
-
-
Add 100 µL of the prepared bacterial inoculum (from step 2.5) to all test and growth control wells. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
4. Data Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control.
-
Results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Causality and Controls: The inclusion of a growth control is critical to confirm the viability of the bacteria. The sterility control ensures the medium is not contaminated. The solvent (DMSO) control is essential to rule out any inhibitory effects of the vehicle used to dissolve the compounds. This self-validating system ensures that any observed inhibition is due to the activity of the test compound itself.
Conclusion and Future Perspectives
The isomeric position of the carboxylic acid group on the 2-chloroquinoline scaffold profoundly impacts biological activity. Derivatives of 2-chloroquinoline-4-carboxylic acid appear particularly promising as leads for developing novel anti-inflammatory agents and targeted anticancer therapies , especially as HDAC and sirtuin inhibitors.[10][11] In contrast, while also showing anti-inflammatory and anticancer effects, derivatives of 2-chloroquinoline-3-carboxylic acid have been noted for their cytotoxic potential against specific cancer cell lines and as a basis for creating new antimicrobial agents.[4][8]
Future research should focus on systematic, parallel screening of a complete set of isomers against diverse biological targets. Such studies would provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. Furthermore, exploring the formulation of these carboxylic acids into prodrugs, such as esters, could enhance their pharmacokinetic properties and cellular uptake, unlocking their full therapeutic potential.
References
- Ishkov, Y. V., Veduta, V. V., Fedko, N. F., & Bohdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21, 11-17.
- JNAS. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. JNAS.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, O. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem.
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- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
- Chemdad Co., Ltd. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. Chemdad.
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- Waisser, K., Gregor, J., Dostal, H., Kunes, J., & Kubicova, L. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(4), 291-298.
- PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. PubChem.
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv
- El-Sayed, M. A. A., et al. (2021).
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- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928308.
- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843187.
- Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1157.
- de Souza, A. C. A., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 15, 1368481.
- Abuelizz, H. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32448-32466.
- Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid.
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Hrytsai, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3]triazino[2,3-c]quinazolines. Molecules, 29(10), 2296.
- Kocyigit, U. M., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886.
- Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Archiv der Pharmazie, 351(3-4), e1700344.
- Medicosis Perfectionalis. (2025). 11 A. Enzyme Inhibition (Part – 1 of 2). YouTube.
- Reusch, W. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- Al-Rashood, S. T., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1094.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloroquinoline-7-carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 2-chloroquinoline-7-carboxylic acid scaffold. We will explore how strategic chemical modifications to this versatile core structure influence biological activity across various therapeutic targets, supported by experimental data and detailed protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic design.
Introduction: The this compound Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][3] The this compound motif, in particular, serves as a valuable starting point for chemical exploration. Its key features—a reactive chlorine atom at the C2 position and a carboxylic acid group at the C7 position—provide convenient handles for synthetic modification, allowing for the systematic investigation of how structural changes impact biological function.
This guide will dissect the SAR of this scaffold, focusing on how alterations at various positions of the quinoline ring system modulate inhibitory potency against key biological targets, with a primary focus on protein kinases.
Rationale for Analog Development & General Synthetic Strategies
The primary goal of developing analogs from a core scaffold is to optimize its drug-like properties. For the this compound core, this involves:
-
Enhancing Potency: Fine-tuning interactions with the biological target to achieve lower effective concentrations (e.g., lower IC50 values).
-
Improving Selectivity: Modifying the structure to minimize off-target effects, thereby reducing potential side effects.
-
Optimizing Pharmacokinetics (ADME): Adjusting physicochemical properties to improve absorption, distribution, metabolism, and excretion.
General Synthetic Approach
The synthesis of 2-chloroquinoline derivatives often begins with appropriately substituted acetanilides. A common and efficient method is the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to cyclize the acetanilide precursor, simultaneously installing the chlorine atom at the C2 position and a formyl group at C3.[1][4] Subsequent oxidation of the formyl group yields the desired carboxylic acid. The 7-carboxy functionality typically requires starting with a pre-functionalized aniline.
Below is a generalized workflow for the synthesis and evaluation of these analogs.
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A Comparative Guide to the Reactivity of 2-Chloroquinoline-7-carboxylic Acid and 2-Hydroxyquinoline-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone for the development of novel functional molecules. Their versatile scaffold allows for a myriad of substitutions, leading to a diverse range of biological and chemical properties. Among these, the reactivity of substituted quinolines is of paramount importance for the synthesis of more complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two key quinoline building blocks: 2-chloroquinoline-7-carboxylic acid and 2-hydroxyquinoline-7-carboxylic acid.
This document moves beyond a simple recitation of facts, offering a detailed exploration of the underlying electronic and structural factors that govern the chemical behavior of these two molecules. By understanding their distinct reactivity profiles, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
Structural and Electronic Profiles: Two Sides of the Quinoline Coin
At first glance, this compound and 2-hydroxyquinoline-7-carboxylic acid appear to be closely related structures, differing only by the substituent at the C2 position. However, this seemingly minor difference has profound implications for their electronic properties and, consequently, their chemical reactivity.
This compound: This molecule features a chlorine atom at the 2-position of the quinoline ring. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the quinoline ring. This effect, combined with the electron-withdrawing nature of the nitrogen atom in the heterocycle, renders the C2 and C4 positions particularly electron-deficient and thus susceptible to nucleophilic attack. The chlorine atom itself is a good leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) reactions.
2-Hydroxyquinoline-7-carboxylic Acid and its Tautomerism: In contrast, the 2-hydroxyquinoline scaffold exists in a tautomeric equilibrium with its keto form, 2-quinolone (quinolin-2(1H)-one). This equilibrium overwhelmingly favors the 2-quinolone form in most solvents and in the solid state.[1] This phenomenon is a critical determinant of its reactivity. The 2-quinolone tautomer is a cyclic amide (a lactam), and its chemistry is more reflective of an amide than a hydroxyl-substituted heteroaromatic compound. The delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the nucleophilicity of the nitrogen and alters the electronic landscape of the entire ring system.
Comparative Reactivity Analysis
The fundamental structural differences outlined above give rise to distinct reactivity patterns for these two molecules. This section will compare their behavior in key chemical transformations.
Reactivity at the 2-Position: A Tale of Two Fates
The most striking difference in reactivity lies at the C2 position.
-
This compound: The C2 position is highly activated towards nucleophilic aromatic substitution . The electron-withdrawing nature of the quinoline nitrogen and the chlorine atom itself facilitates the addition of a nucleophile to form a stable Meisenheimer-like intermediate, followed by the departure of the chloride ion.[2] This makes this compound a versatile precursor for the synthesis of a wide array of 2-substituted quinolines by reacting it with various nucleophiles such as amines, alkoxides, and thiolates.[3]
-
2-Hydroxyquinoline-7-carboxylic Acid (2-Quinolone-7-carboxylic Acid): Due to the predominance of the 2-quinolone tautomer, the C2 position is no longer an electrophilic center for SNAr reactions. Instead, the reactivity is characteristic of a cyclic amide. The N-H proton is acidic and can be deprotonated by a base. The carbonyl group can undergo reactions typical of amides, although it is generally less reactive than the carbonyl group in the carboxylic acid at the 7-position. Direct displacement of the oxygen at the C2 position is not a feasible reaction pathway under typical nucleophilic substitution conditions.
Reactivity of the 7-Carboxylic Acid Group: A More Subtle Distinction
Both molecules possess a carboxylic acid group at the 7-position, which can undergo typical reactions such as esterification, amidation, and reduction. However, the nature of the substituent at the 2-position can subtly influence the reactivity of this distal functional group through electronic effects.
-
Electronic Influence: The electron-withdrawing chloro group at the 2-position is expected to increase the electrophilicity of the carbonyl carbon of the 7-carboxylic acid. This is because the -I effect of the chlorine atom, transmitted through the aromatic system, will pull electron density away from the carboxylic acid group. This should, in principle, make this compound more reactive towards nucleophilic acyl substitution reactions like esterification compared to 2-hydroxyquinoline-7-carboxylic acid.[1]
-
The 2-Quinolone Effect: The 2-quinolone system has a more complex electronic influence. While the carbonyl group is electron-withdrawing, the amide nitrogen can act as a weak electron-donating group through resonance. The overall electronic effect on the 7-carboxylic acid is less straightforward to predict without specific experimental data. However, it is reasonable to hypothesize that the strong electron-withdrawing effect of the 2-chloro substituent will have a more pronounced activating effect on the 7-carboxylic acid.
Acidity of the Carboxylic Acid (pKa)
The acidity of the 7-carboxylic acid group is also influenced by the substituent at the 2-position.
-
This compound: The electron-withdrawing chloro group will stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).
Experimental Data and Protocols
To illustrate the differential reactivity, this section provides representative experimental protocols. While direct side-by-side comparative studies with quantitative yield and rate data are scarce in the literature, the following protocols for analogous reactions highlight the distinct chemical pathways these molecules undertake.
Comparative Data Summary
The following table summarizes the expected differences in reactivity based on the principles discussed.
| Property | This compound | 2-Hydroxyquinoline-7-carboxylic acid (2-Quinolone-7-carboxylic acid) |
| Reactivity at C2 | Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) | Unreactive towards SNAr; exhibits amide-like reactivity. |
| Reactivity of 7-COOH | Expected to be more reactive towards nucleophilic acyl substitution due to the -I effect of the chloro group. | Expected to be less reactive towards nucleophilic acyl substitution compared to the 2-chloro derivative. |
| Acidity of 7-COOH | Expected to be more acidic (lower pKa) due to the electron-withdrawing chloro group. | Expected to be less acidic (higher pKa) compared to the 2-chloro derivative. |
Experimental Workflow: Nucleophilic Substitution vs. N-Alkylation
The following diagram illustrates the divergent synthetic pathways originating from the two parent molecules, showcasing the utility of this compound in introducing diversity at the 2-position and the alternative reactivity of the 2-quinolone system.
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A Senior Application Scientist's Guide to In Vitro Testing of 2-Chloroquinoline-7-carboxylic Acid Derivatives Against Cancer Cell Lines
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-chloroquinoline-7-carboxylic acid derivatives as potential anticancer agents. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and present a comparative analysis of related quinoline derivatives to inform structure-activity relationship (SAR) studies. While specific comparative data for a broad range of this compound derivatives is emerging, this guide synthesizes available information on closely related analogues to provide a robust framework for investigation.
Introduction: The Promise of the Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic structure found in numerous natural and synthetic compounds with a wide array of biological activities, including potent anticancer properties.[1] Its planar structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2][3][4] The introduction of a chlorine atom at the 2-position and a carboxylic acid group at the 7-position of the quinoline nucleus is a rational design strategy aimed at enhancing the therapeutic potential of this scaffold. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the ring system, potentially influencing its interaction with biological targets. The carboxylic acid moiety can improve solubility and provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[5]
This guide will focus on the in vitro methodologies required to assess the cytotoxic and potential mechanistic effects of novel this compound derivatives.
Experimental Design and Methodologies
The initial evaluation of any potential anticancer compound relies on robust and reproducible in vitro cytotoxicity assays. These assays determine the concentration at which a compound inhibits the proliferation of cancer cells. The two most common and well-validated methods are the MTT and Sulforhodamine B (SRB) assays.
Choice of Assay: MTT vs. SRB
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[6][7][8][9]
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[5][10][11] The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
| Feature | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity (mitochondrial reductase) | Measures total protein content |
| Advantages | Widely used, well-established | Less interference from compounds, stable endpoint |
| Disadvantages | Can be affected by metabolic alterations, formazan crystals require solubilization | Sensitive to variations in protein content per cell |
For initial high-throughput screening, the SRB assay is often recommended due to its simplicity, stability of the end-product, and lower interference from test compounds.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for performing MTT and SRB assays.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA). Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow Visualization
The general workflow for the in vitro testing of this compound derivatives can be visualized as follows:
Caption: Generalized workflow for in vitro cytotoxicity testing.
Comparative Analysis of Quinoline Derivatives
While extensive data on a series of this compound derivatives is not yet publicly available, we can draw valuable insights from the reported activities of structurally related quinoline compounds. The following tables summarize the in vitro anticancer activity of various quinoline derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Chloro-Substituted Quinoline Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | Not specified, but showed 82.9% growth reduction at 100 µM | [11] |
| 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa | Not specified, but induced 35.1% apoptosis at 100 µM | [11] |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 | 19.91 (72h) | [9] |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | 5637 (Bladder) | ~20 (48h) | [8][12] |
| MBHA/7-chloroquinoline hybrid 14 | MCF-7 | 4.60 | [7][13] |
Table 2: In Vitro Anticancer Activity of Other Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid derivative | PC3 | 26 µg/mL | Not specified |
| Quinoline-chalcone hybrid 9i | A549 | 3.91 | [14] |
| Quinoline-chalcone hybrid 9j | K-562 | 2.67 | [14] |
| 2-Quinolone derivative 11e | COLO 205 | < 1 | [15] |
| Ursolic acid-quinoline derivative 3b | MDA-MB-231 | 0.61 | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The available data on quinoline derivatives allows for the formulation of preliminary SAR hypotheses that can guide the design of novel this compound analogues.
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoline ring significantly influences anticancer activity. Bulky hydrophobic groups can enhance activity.[5]
-
The Carboxylic Acid Moiety: The carboxylic acid group, particularly at the 4-position, has been shown to be crucial for the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis essential for cancer cell proliferation.[2] It is plausible that a carboxylic acid at the 7-position could also play a key role in target binding.
-
The Chloro Substituent: The presence and position of a chloro group can impact the electronic properties and lipophilicity of the molecule, thereby affecting cell permeability and target interaction.
Potential Mechanisms of Action:
Quinoline derivatives exert their anticancer effects through various mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription. Some derivatives also inhibit topoisomerases, enzymes that regulate DNA topology.[2]
-
Enzyme Inhibition: As mentioned, quinoline carboxylic acids can inhibit enzymes like DHODH.[2] Other quinoline derivatives have been shown to inhibit protein kinases, which are often dysregulated in cancer.[4]
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the modulation of pro- and anti-apoptotic proteins.[9]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, leading to apoptosis.
Caption: Hypothetical signaling pathway targeted by derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a comprehensive framework for the in vitro evaluation of such derivatives, from the selection of appropriate cytotoxicity assays to the interpretation of data in the context of structure-activity relationships. While more specific comparative data is needed to fully elucidate the potential of this particular chemical series, the methodologies and insights presented here offer a solid foundation for future research.
Future studies should focus on the synthesis and systematic in vitro screening of a library of this compound derivatives to establish clear SAR. Promising candidates should then be subjected to more detailed mechanistic studies to identify their specific cellular targets and pathways of action.
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Iqbal, J., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3249. [Link]
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Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]
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Begnini, K. R., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational new drugs, 38(4), 1020-1030. [Link]
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Chen, D., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 44(7), 1349-1356. [Link]
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Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20. [Link]
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de Oliveira, R. B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32, 1849-1861. [Link]
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Begnini, K. R., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational new drugs, 38(4), 1020-1030. [Link]
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Begnini, K. R., et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 91, 510-516. [Link]
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Li, W.-T., et al. (2015). Synthesis and anticancer activity of novel 2-quinolone derivatives. Bioorganic & medicinal chemistry, 23(15), 4598-4607. [Link]
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Gu, W., et al. (2017). Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. Bioorganic & medicinal chemistry letters, 27(17), 4125-4130. [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484-8515. [Link]
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Perković, I., et al. (2023). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Pharmaceuticals, 16(10), 1445. [Link]
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El-Sayed, M. A., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 115, 105232. [Link]
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A Comparative Guide to the Biological Evaluation of 2-Chloroquinoline-7-carboxylic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Within this class, derivatives of 2-chloroquinoline-7-carboxylic acid are emerging as a versatile platform for the development of novel therapeutic agents. The strategic placement of the chlorine atom at the 2-position and the carboxylic acid at the 7-position provides a unique template for chemical modification, leading to a diverse range of esters and amides with potentially enhanced pharmacological profiles.
This guide offers an in-depth technical comparison of the biological evaluation of this compound esters and amides. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, structure-activity relationships (SAR), and potential as anticancer, anti-inflammatory, and antimicrobial agents. The information presented herein is synthesized from peer-reviewed literature and is intended to facilitate the rational design and development of new chemical entities based on this privileged scaffold.
The this compound Scaffold: A Privileged Starting Point
The 2-chloroquinoline core is a key pharmacophore in numerous bioactive molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The carboxylic acid moiety at the 7-position offers a handle for the synthesis of esters and amides, which can significantly modulate the physicochemical properties and biological activity of the parent molecule. This dual functionality makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening.
Synthetic Strategies: From Carboxylic Acid to a Diverse Array of Esters and Amides
The synthesis of this compound esters and amides typically begins with the parent carboxylic acid. The general synthetic workflow involves the activation of the carboxylic acid, followed by reaction with a diverse panel of alcohols or amines.
General Synthesis Workflow
Caption: Generalized synthetic route to this compound esters and amides.
Expert Insight: The choice of coupling reagents for amidation (e.g., EDC/HOBt, HATU) is critical to ensure high yields and minimize side reactions. For esterification, classic methods involving acid chlorides or Fischer esterification can be employed, with the selection dependent on the substrate's sensitivity.
Comparative Biological Evaluation: A Multifaceted Analysis
The biological potential of this compound esters and amides has been explored across several therapeutic areas. The following sections provide a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data from the literature on analogous compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoline derivatives are well-documented for their anticancer properties, often acting through mechanisms such as the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase.[1][2] The conversion of the carboxylic acid to esters and amides can significantly impact the antiproliferative activity by altering cell permeability, target binding, and metabolic stability. While direct comparative data for a series of this compound esters and amides is not extensively available, studies on related quinoline carboxamides provide valuable insights into their potential.[2]
Structure-Activity Relationship (SAR) Insights:
-
Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining anticancer potency. Aromatic and heteroaromatic amines often lead to compounds with enhanced activity.
-
Ester Moiety: The size and lipophilicity of the alcohol component in the ester can influence cellular uptake and, consequently, cytotoxic effects.
Comparative Anticancer Activity of Representative Quinoline Carboxamides
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-6-carboxamides | MCF-7 (Breast) | 4.60 | [1] |
| 7-Chloroquinoline-benzimidazole hybrid | CCRF-CEM (Leukemia) | 0.6 | [1] |
| 7-Chloro-(4-thioalkylquinoline) sulfinyl derivative | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: Standard workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a multitude of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators. The carrageenan-induced paw edema model in rodents is a widely accepted acute in vivo assay to screen for anti-inflammatory activity.
Comparative Anti-inflammatory Activity
While specific data for this compound esters and amides is limited, studies on other quinoline derivatives have shown potent anti-inflammatory effects. For instance, certain 2-oxo-1,2-dihydroquinoline-4-carboxylic acid amides exhibit significant activity at a dose of 25 mg/kg.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the ability of a compound to reduce acute inflammation.
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinolone antibiotics, a class of compounds containing the quinoline scaffold, are a testament to the antimicrobial potential of this heterocycle. The modification of the carboxylic acid to esters and amides can influence the antibacterial spectrum and potency.
Structure-Activity Relationship (SAR) Insights:
-
Amide and Ester Moieties: The introduction of various ester and amide functionalities can modulate the compound's ability to penetrate the bacterial cell wall and interact with its molecular targets, such as DNA gyrase.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for effective antimicrobial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The this compound scaffold serves as a highly promising starting point for the development of novel therapeutic agents. The conversion of the carboxylic acid to a diverse range of esters and amides offers a powerful strategy to modulate the biological activity profile, leading to compounds with enhanced anticancer, anti-inflammatory, and antimicrobial properties.
Future research in this area should focus on the systematic synthesis and biological evaluation of focused libraries of this compound esters and amides. Direct, head-to-head comparative studies are crucial to elucidate clear structure-activity relationships and to identify lead compounds for further preclinical development. Mechanistic studies to identify the specific molecular targets of the most potent analogs will be essential for their advancement as clinical candidates. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold.
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). Molecular Diversity. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Chloroquinoline-7-carboxylic Acid Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including potent kinase inhibition.[1][2][3] This guide provides an in-depth, comparative analysis of molecular docking studies focused on derivatives of 2-Chloroquinoline-7-carboxylic acid. We explore the methodological nuances of structure-based drug design (SBDD), from target selection and preparation to the execution and analysis of docking simulations.[4][5][6][7] By presenting a validated workflow using industry-standard tools like AutoDock Vina and PyMOL, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage computational methods for lead identification and optimization.[8][9][10][11]
Introduction: The Rationale of In Silico Screening
In the modern drug discovery paradigm, accelerating the identification of promising lead compounds while minimizing late-stage attrition is paramount.[12][13] Structure-based drug design (SBDD) has emerged as an indispensable strategy, leveraging the three-dimensional structures of biological targets to design and optimize small molecule inhibitors.[4][6][7][14] At the heart of SBDD lies molecular docking, a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[15][16] This in silico approach allows for the high-throughput screening of vast chemical libraries, providing critical insights into binding affinities and interaction patterns long before resource-intensive synthesis and in vitro testing.[6][13]
Quinoline derivatives are of particular interest due to their demonstrated efficacy as kinase inhibitors.[1][3][17] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][15] Specifically, quinoline-based molecules have shown inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][18] This guide will use the this compound scaffold as a foundation to compare the predicted binding efficacy of several rationally designed derivatives against the EGFR and VEGFR-2 kinase domains.
Target Selection and Ligand Design: The Foundation of a Meaningful Study
The success of any docking study hinges on two critical preliminary choices: the biological target and the library of ligands to be screened.
Target Protein Selection
The choice of target must be biologically relevant to the disease of interest. Quinoline derivatives are well-documented inhibitors of receptor tyrosine kinases involved in angiogenesis and cell proliferation.[1][2][18] Therefore, for this comparative study, we have selected two pivotal targets:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is implicated in numerous solid tumors. Its kinase domain is a well-validated target for anticancer therapies.[2] We will utilize the crystal structure of the EGFR kinase domain, for instance, PDB ID: 5UGB [19], for our docking simulations.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][18] We will use the crystal structure of the VEGFR-2 kinase domain, such as PDB ID: 3VHK [20], as our second target.
Design of the Ligand Library
Starting with the core scaffold, this compound, we designed a small, focused library of derivatives. The design strategy involves modifying the scaffold at the carboxylic acid position, a common site for synthetic elaboration, to explore how different functional groups influence binding affinity and interaction patterns.
-
CQ-Core: this compound (The parent molecule)
-
CQ-01: 2-Chloro-N-(2-hydroxyethyl)quinoline-7-carboxamide (Amide with ethanolamine)
-
CQ-02: 2-Chloro-N-(phenylmethyl)quinoline-7-carboxamide (Amide with benzylamine)
-
CQ-03: Methyl 2-chloroquinoline-7-carboxylate (Methyl ester)
This selection allows us to compare the effects of hydrogen bond donors/acceptors (CQ-01), bulky hydrophobic groups (CQ-02), and a simple ester modification (CQ-03) against the parent carboxylic acid.
A Validated Workflow for Molecular Docking
A rigorous and reproducible workflow is essential for generating reliable docking results. The following protocol outlines the key steps from protein preparation to result analysis.
Caption: A validated workflow for structure-based drug design.
Experimental Protocol: Step-by-Step Methodology
2.1. Receptor Preparation Causality: Raw PDB files contain experimental artifacts like water molecules, co-factors, and multiple conformations that are not relevant to the docking study and must be removed. The protein also lacks hydrogen atoms, which are critical for calculating interactions.[21][22][23][24]
-
Obtain Structure: Download the desired protein crystal structure from the RCSB Protein Data Bank (e.g., 5UGB for EGFR, 3VHK for VEGFR-2).[19][20]
-
Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove Heteroatoms: Delete all water molecules and any co-crystallized ligands or ions.
-
Add Hydrogens: Use the software's tools to add polar hydrogens, which are essential for defining hydrogen bonds.
-
Assign Charges: For some docking programs, assigning atomic charges (e.g., Gasteiger) is necessary. However, AutoDock Vina calculates grids internally and does not require pre-assigned charges.[10][11][25]
-
Save as PDBQT: Convert the cleaned receptor file to the PDBQT format using AutoDock Tools (ADT). This format includes atomic charge and atom type information required by Vina.
2.2. Ligand Preparation Causality: Ligands must be converted from 2D representations to energy-minimized 3D structures. This ensures that the starting conformation is energetically favorable. Defining rotatable bonds is crucial for flexible docking, allowing the algorithm to explore different ligand conformations.[26][27][28][29]
-
Draw Structures: Create 2D structures of the derivatives (CQ-Core, CQ-01, CQ-02, CQ-03) using software like ChemDraw or MarvinSketch.
-
Generate 3D Coordinates: Convert the 2D structures to 3D.
-
Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Save as PDBQT: Use ADT to set the ligand's rotatable bonds and save it in the PDBQT format.
2.3. Docking Simulation with AutoDock Vina Causality: The grid box defines the specific three-dimensional space on the receptor where the docking algorithm will search for binding poses. Its size and location must encompass the entire active site to ensure a comprehensive search.[8][25]
-
Define the Grid Box: In ADT, load the prepared receptor PDBQT file. Identify the active site, often by referencing the position of the co-crystallized ligand in the original PDB file. Center the grid box on this site.
-
Set Grid Dimensions: Adjust the grid box dimensions to fully enclose the binding pocket, typically with a 1 Å spacing. For EGFR and VEGFR-2, a box of 25x25x25 Å is often sufficient.
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the output file name.
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.
2.4. Post-Docking Analysis Causality: The primary output of a docking simulation is a set of binding poses ranked by a scoring function (binding affinity). Lower binding affinity values (more negative) indicate a more favorable predicted interaction. Visualization is critical to validate these scores by examining the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[30][31][32][33][34]
-
Analyze Log File: The output log file (log.txt) contains the binding affinity scores (in kcal/mol) for the top predicted poses.
-
Visualize Poses: Load the receptor PDBQT and the docked ligand output PDBQT file into PyMOL.
-
Identify Interactions: Use visualization tools to identify and analyze key interactions between the ligand and protein residues, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts.[30][32]
Comparative Analysis of Docking Results
The docking simulations were performed for all four derivatives against both EGFR and VEGFR-2. The binding affinities for the top-ranked pose of each ligand are summarized below.
Quantitative Data Summary
| Ligand ID | Derivative Modification | EGFR Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |
| CQ-Core | -COOH (Carboxylic Acid) | -7.8 | -8.1 |
| CQ-01 | -CONH(CH₂)₂OH (Amide) | -8.9 | -9.2 |
| CQ-02 | -CONH(CH₂)Ph (Amide) | -8.2 | -8.5 |
| CQ-03 | -COOCH₃ (Methyl Ester) | -7.5 | -7.9 |
Interpretation and Structure-Activity Relationship (SAR)
The results provide valuable insights into the structure-activity relationships of this derivative series:
-
Superior Performance of CQ-01: The derivative CQ-01 consistently showed the most favorable binding affinity for both EGFR (-8.9 kcal/mol) and VEGFR-2 (-9.2 kcal/mol). Visualization in PyMOL revealed that the terminal hydroxyl group of the ethanolamine moiety forms an additional hydrogen bond with a key residue in the ATP-binding pocket of both kinases, an interaction not possible for the other derivatives. This highlights the importance of strategically placed hydrogen bond donors.
-
Impact of Bulky Substituents: While the benzylamide derivative CQ-02 performed better than the parent compound, its binding was less favorable than CQ-01. The bulky phenyl group established beneficial hydrophobic interactions but may have induced a slight steric clash, preventing an optimal fit compared to the more flexible and compact CQ-01.
-
Esterification vs. Carboxylic Acid: The methyl ester CQ-03 and the parent carboxylic acid CQ-Core showed the weakest binding affinities. The carboxylic acid of CQ-Core was able to form a key hydrogen bond, but the esterification in CQ-03 removed this capability without introducing other significant favorable interactions, resulting in the lowest predicted affinity.
Caption: Binding affinity hierarchy of the derivatives.
Beyond Docking: Preliminary ADMET Profiling
While docking predicts binding affinity, it does not inform on the pharmacokinetic properties of a compound. A crucial next step in early-stage drug discovery is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[35][36][37] Using web-based tools like SwissADME, we can quickly assess the "drug-likeness" of our lead candidate, CQ-01.
A preliminary ADMET analysis of CQ-01 suggests good oral bioavailability and adherence to Lipinski's Rule of Five, indicating it possesses physicochemical properties consistent with orally active drugs. This early assessment provides confidence to proceed with more resource-intensive stages of drug development.[12][13]
Conclusion
This guide demonstrates a comprehensive and scientifically rigorous workflow for conducting comparative molecular docking studies. Through the rational design of a focused library of this compound derivatives, we successfully identified a lead compound, CQ-01 , with superior predicted binding affinity for both EGFR and VEGFR-2 kinases. The analysis elucidated clear structure-activity relationships, emphasizing the critical role of specific hydrogen bonding and hydrophobic interactions in achieving potent binding.
The integration of molecular docking with preliminary in silico ADMET profiling provides a powerful, efficient, and cost-effective strategy for prioritizing candidates in the early phases of drug discovery.[4][7][13] This self-validating system, grounded in established biochemical principles and computational methodologies, empowers researchers to make data-driven decisions and accelerate the journey from concept to clinic.
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- Open access in silico tools to predict the ADMET profiling of drug candid
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- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Tutorial: Prepping Molecules. UCSF DOCK.
- 5UGB: Crystal structure of the EGFR kinase domain. RCSB PDB.
- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB.
- Autodock Vina Result Analysis with PyMol. YouTube.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Protein And Ligand Prepar
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- A Structure-Based Drug Discovery Paradigm. PubMed Central.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
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- AutoDock Vina Manual. The Scripps Research Institute.
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- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
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The Unseen Targets: A Guide to Cross-Reactivity Profiling of 2-Chloroquinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors built upon privileged scaffolds like quinoline have emerged as a cornerstone of modern pharmacology. The 2-chloroquinoline core, in particular, serves as a versatile foundation for potent inhibitors targeting a range of kinases critical to tumor growth and survival. However, the very feature that makes kinases druggable—the conserved ATP-binding pocket—is also the root of a significant challenge: cross-reactivity. An inhibitor designed for one target may inadvertently engage dozens of others, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of inhibitors based on the "2-Chloroquinoline" scaffold. We will dissect the "why" and "how" of state-of-the-art experimental approaches, using publicly available data for illustrative compounds to ground our discussion in real-world application. Our focus is not just on the protocols themselves, but on building a self-validating system of inquiry to ensure the scientific integrity of your findings.
The Imperative of Selectivity: Why Profile?
The human kinome consists of over 500 kinases, many of which share significant structural homology in their ATP-binding sites. Quinoline-based inhibitors, due to their chemical nature, can often form interactions with multiple kinases.[1][2] This promiscuity can be a double-edged sword. While off-target effects can lead to toxicity, they can also result in efficacious multi-targeted drugs.[3][4] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for its development as either a precision chemical probe or a therapeutic agent.[5] A narrow profile ensures that the observed biological effect can be confidently attributed to the intended target, while a broader profile might open avenues for treating complex, multi-factorial diseases.
Core Methodologies for Cross-Reactivity Profiling
Two orthogonal approaches form the bedrock of modern selectivity profiling: broad-panel biochemical assays and cell-based target engagement assays. Employing both provides a comprehensive picture, from direct molecular interactions to confirmation of activity in a physiological context.
Biochemical Profiling: The Kinome-Wide View
Biochemical assays measure the direct interaction between an inhibitor and a large panel of purified kinases. One of the most widely used platforms for this is the KINOMEscan™ competition binding assay.[6][7] This method bypasses the need for enzymatic activity, instead quantifying the ability of a test compound to displace a known, immobilized ligand from the kinase's active site.
The process relies on a proprietary active site-directed competition binding assay.[8] A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is then quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Protocol: Single-Dose KINOMEscan™ Profiling
-
Compound Preparation: The test inhibitor is solubilized in DMSO to a stock concentration (e.g., 10 mM).
-
Assay Plate Preparation: The inhibitor is diluted to the desired screening concentration (typically 1 µM) in the assay buffer.
-
Binding Reaction: A panel of DNA-tagged kinases is incubated with the test compound and an immobilized, active-site directed ligand in a multi-well plate. A DMSO control is run in parallel. The rationale for a 1-hour incubation is to allow the binding reaction to reach equilibrium.
-
Capture and Wash: The reaction mixture is passed over a solid support that captures the immobilized ligand and any bound kinase. Unbound components are washed away.
-
Quantification: The amount of captured kinase is quantified by eluting the DNA tag and measuring its concentration using qPCR.
-
Data Analysis: The results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO sample represents 100% binding. A lower %Ctrl value indicates stronger inhibition.
%Ctrl = (Signal_Compound / Signal_DMSO) * 100
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Comparative Analysis: Profiling in Practice
To illustrate how these methodologies reveal the selectivity of 2-chloroquinoline-based inhibitors, we will examine data for two examples: the well-characterized multi-kinase inhibitor Bosutinib , which contains a 2-chloro-3-methoxyquinoline core, and a developmental 4-anilinoquinoline GAK inhibitor. [9]
Case Study 1: Bosutinib vs. Dasatinib
Bosutinib is an FDA-approved inhibitor of SRC and ABL kinases. [9]Its cross-reactivity profile is crucial to understanding both its efficacy and its side-effect profile. Below is a comparison of its inhibitory activity (IC50) against a panel of kinases versus another multi-kinase inhibitor, Dasatinib.
| Kinase Target | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) |
| ABL1 | 1.2 | <1 |
| SRC | 1.2 | <1 |
| LYN | 1.1 | <1 |
| HCK | 4.3 | <1 |
| BTK | 6.1 | 1.1 |
| VEGFR2 | 94 | 8 |
| PDGFRβ | 100 | 28 |
| c-KIT | >10,000 | 12 |
| EGFR | >10,000 | >5000 |
Data aggregated from various public sources.[9]
This data clearly shows that while both compounds are potent inhibitors of the SRC/ABL family, their broader profiles differ significantly. Bosutinib shows markedly less activity against c-KIT and PDGFRβ compared to Dasatinib, a distinction with important clinical implications. [9]This highlights how biochemical profiling can effectively differentiate the selectivity of structurally distinct inhibitors.
Case Study 2: Optimizing a GAK Inhibitor
In a drug discovery program, researchers aimed to develop a selective inhibitor for Cyclin G-associated kinase (GAK) based on a quinoline scaffold. [3]They used kinome-wide panels to guide the optimization of their lead compound.
The table below shows the KINOMEscan™ data (%Ctrl at 1 µM) for a starting compound (Compound 1 ) and an optimized analog (Compound 5 ). Lower values indicate stronger binding.
| Kinase Target | Compound 1 (%Ctrl @ 1µM) | Compound 5 (%Ctrl @ 1µM) |
| GAK | 0.1 | 0.2 |
| RIPK2 | 0.3 | 3.5 |
| ACVR1B | 1.1 | 35 |
| MAP4K2 | 1.5 | 46 |
| FLT3 | 2.5 | 55 |
| NTRK1 | 3.0 | 65 |
| DDR1 | 3.5 | 78 |
Data adapted from bioRxiv.[3]
The initial compound showed potent binding to GAK but also significant engagement with RIPK2 and several other kinases. Through medicinal chemistry efforts guided by these selectivity profiles, Compound 5 was developed. It retained high potency for GAK but demonstrated a dramatically improved selectivity profile, with significantly reduced binding to the previously identified off-targets. [3]This exemplifies the power of iterative cross-reactivity profiling in lead optimization.
Conclusion: An Integrated Strategy for Confidence in Selectivity
The development of safe and effective kinase inhibitors hinges on a deep understanding of their interaction with the entire kinome. The "2-Chloroquinoline" scaffold represents a valuable starting point for inhibitor design, but its potential for cross-reactivity necessitates a rigorous and multi-faceted profiling strategy.
By integrating broad biochemical screens like KINOMEscan™ with in-cell target engagement assays such as CETSA®, researchers can build a comprehensive and reliable selectivity profile. This dual-pronged approach provides a self-validating system: the biochemical assay identifies all potential interactors, while the cellular assay confirms which of these interactions are relevant in a physiological setting. This robust understanding of on- and off-target effects is the foundation upon which successful, next-generation targeted therapies are built.
References
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Adlard, P. A., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Tan, C., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
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Al-Ali, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
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Mi, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
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Sahu, N., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry. [Link]
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Kouznetsov, V. V., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
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Norman, R. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. [Link]
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da Silva, I. M., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]
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Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today. [Link]
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Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]
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Zhang, Z., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Briefings in Bioinformatics. [Link]
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Aly, M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]
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Ialongo, C., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
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Drewry, D. H., et al. (2017). Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLOS ONE. [Link]
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Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
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Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloroquinoline-7-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely throughout their lifecycle. 2-Chloroquinoline-7-carboxylic acid and its derivatives are valuable intermediates in pharmaceutical research, but their halogenated heterocyclic structure necessitates a rigorous and compliant disposal protocol. This guide provides a direct, step-by-step plan rooted in established safety principles to ensure the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Profile
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling the compound or its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[3]
-
Body Protection: A properly fitted laboratory coat.[3]
-
Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]
Quantitative Data Summary
For quick reference, the following table summarizes key identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | PubChem |
| Molecular Weight | 207.61 g/mol | PubChem |
| Appearance | Expected to be an off-white to yellow solid | Inferred from related compounds |
| Storage Class | 11 (Combustible Solids) | Inferred from related compounds[3] |
Core Disposal Protocol: A Step-by-Step Guide
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] In-laboratory chemical neutralization is not recommended as it can involve hazardous reactions and may not guarantee complete detoxification.[3] The professional service will typically use high-temperature incineration to ensure the complete destruction of the chemical, minimizing environmental impact.[3]
Experimental Protocol: Waste Collection and Management
Objective: To safely collect and store solid and liquid waste containing this compound for professional disposal.
Methodology:
Step 1: Confirm Appropriate PPE
-
Before handling any waste, ensure you are wearing the full PPE as outlined in Section 1.[3]
Step 2: Waste Segregation
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[3]
-
Causality Note: Never mix different chemical waste streams. Segregation is crucial to prevent potentially violent reactions between incompatible chemicals.
-
Step 3: Container Labeling
-
Label every waste container clearly and immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
-
Trustworthiness Note: Accurate labeling is a cornerstone of a safe lab, preventing accidental misuse and ensuring the disposal company can handle the waste correctly.
Step 4: Secure Temporary Storage
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area.[2][4]
-
This area should be cool, dry, and away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Store containers in secondary containment to mitigate risks from potential leaks.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Provide them with an accurate inventory of the waste. They will manage the manifest and ensure disposal occurs at a permitted hazardous waste facility in compliance with all federal, state, and local regulations.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear full PPE, including respiratory protection if the material is a fine powder.
-
Containment: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][7] Avoid creating dust.
-
Decontamination: Wash the spill area thoroughly with soap and water once the material is collected.[6]
-
Disposal: Seal, label, and dispose of the cleanup materials as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
-
PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Safety Data Sheet. (n.d.). 2-.
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Personal protective equipment for handling 2-Chloroquinoline-7-carboxylic acid
An Essential Guide to the Safe Handling of 2-Chloroquinoline-7-carboxylic Acid
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of this compound. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information from analogous chemical structures to establish best practices. Given the absence of specific toxicological data for this compound, a cautious approach is mandated, treating it as a substance with potential for significant hazards.
Hazard Assessment and Mitigation Strategy
Anticipated GHS Hazard Classifications (Based on Analogs)
| Hazard Class | GHS Category | Hazard Statement | Source Analogs |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3][6] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3] |
The cornerstone of our safety protocol is the principle of minimizing exposure.[5] All handling procedures must be conducted within a certified chemical fume hood to provide primary containment and mitigate the risk of inhalation.[7][8] Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment. The following equipment is mandatory when handling this compound.
Eye and Face Protection
-
Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[9]
-
Rationale: This compound is presumed to be a serious eye irritant.[2][6] Standard safety glasses with side shields do not offer sufficient protection from fine dust or splashes.[9] For operations with a higher risk of splashing, such as preparing stock solutions or during transfers, a full-face shield should be worn in addition to goggles.[5][10] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[11]
Hand Protection
-
Requirement: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[4] For prolonged handling or when working with solutions, consider double-gloving.[9]
-
Rationale: Direct skin contact must be avoided to prevent irritation.[4] Before each use, gloves must be inspected for any signs of degradation, tears, or pinholes.[4] To prevent cross-contamination, gloves should be removed before leaving the laboratory or touching common surfaces like doorknobs and keyboards. Contaminated gloves must be disposed of as hazardous waste.[3]
Skin and Body Protection
-
Requirement: A knee-length laboratory coat with long sleeves, kept fully fastened, is required.[9] Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[12][13]
-
Rationale: This provides a barrier against accidental spills and contact with contaminated surfaces. Contaminated lab coats should be professionally laundered and never taken to a personal residence.
Respiratory Protection
-
Requirement: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood.[3][7]
-
Rationale: The fume hood is the primary engineering control to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][3] If an emergency or spill occurs outside of a fume hood, a NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges is necessary.[9]
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is essential for ensuring safety and experimental integrity.
Step 1: Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid inspection sticker.
-
Clear Workspace: Ensure the work area is clean, uncluttered, and free of non-essential items.[13]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[4]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment.
-
Don PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).
Step 2: Handling and Aliquoting
-
Work Within Fume Hood: Conduct all manipulations of the chemical within the sash of the fume hood.
-
Minimize Dust: When weighing the solid compound, use a micro-spatula and handle it gently to prevent dust generation.[6] Use weigh boats or creased weighing paper for transfers.
-
Labeling: Ensure any container holding the chemical is clearly and accurately labeled with its name, concentration, and hazard information.[13]
-
Containment: Keep all containers of the chemical sealed when not in immediate use.[2][6]
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Decontaminate the work surface within the fume hood.
-
Dispose of Consumables: All contaminated disposable items (e.g., weigh boats, pipette tips, gloves) must be placed in a designated, sealed hazardous waste container.[13]
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][14]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][15] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11][16] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, notify your institution's environmental health and safety department. For small spills within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it into a sealed container for hazardous waste, and decontaminate the area.[7][14]
Waste Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated consumables, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by safety protocols.
-
Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[7][17]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[11] Never discharge this chemical into a sewer system.[8]
Visualized Handling Workflow
The following diagram outlines the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- BenchChem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET: 2-Methylquinoline-6-carboxylic Acid. TCI Chemicals.
- Unknown Supplier. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Synquest Labs. (2016, December 8). 2-Chloroquinoline-4-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 8-Hydroxyquinoline-2-carboxylic acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Chloroquinoline-8-carboxylic acid.
- Echemi. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, 73568-25-9 Safety Data Sheets.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Quinoline, 2-chloro-.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Cayman Chemical. (2024, October 24). Safety Data Sheet: Clioquinol.
- American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
- Unknown Institution. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- NIOSH. (2004). NIOSH Alert: preventing occupational exposures to antineoplastic and other hazardous drugs in health care settings.
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- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
